3-Oxocyclohexanecarbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-2-1-3-7(9)4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUOBVLYQILCTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 3-Oxocyclohexanecarbonitrile from Cyclohexenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-oxocyclohexanecarbonitrile, a valuable intermediate in organic synthesis, from the starting material cyclohexenone. The primary transformation involves the conjugate addition of a cyanide nucleophile to the α,β-unsaturated ketone system of cyclohexenone. This document details various synthetic methodologies, presents quantitative data in a structured format, provides explicit experimental protocols, and includes visualizations of reaction mechanisms and workflows.
Introduction
The synthesis of this compound is a key reaction in organic chemistry, primarily achieved through the 1,4-conjugate addition (or Michael addition) of a cyanide source to cyclohexenone.[1][2] This reaction is significant as it introduces a nitrile functionality, which is a versatile precursor to amines, amides, and carboxylic acids, making the product a useful building block in the synthesis of more complex molecules, including pharmaceuticals.[3] The regioselectivity of the reaction, favoring the 1,4-adduct over the 1,2-adduct (cyanohydrin), is a critical aspect, often influenced by the choice of reagents and reaction conditions.[4] This guide explores three principal methods for this synthesis: the use of alkali metal cyanides, organoaluminum cyanides (Nagata's reagent), and silyl cyanides.
Reaction Mechanism: Conjugate Addition of Cyanide
The fundamental mechanism for the synthesis of this compound from cyclohexenone is a nucleophilic conjugate addition.[1] The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone. This attack results in the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate, typically by a protic solvent or during aqueous workup, leads to the formation of the final product, this compound.[2] The thermodynamic stability of the resulting ketone generally drives the reaction towards the 1,4-addition product rather than the kinetically favored but reversible 1,2-addition product.[4]
Synthetic Methodologies and Quantitative Data
Several methodologies have been developed for the synthesis of this compound from cyclohexenone. The choice of method often depends on factors such as desired yield, scalability, and tolerance of functional groups. The following tables summarize the quantitative data for the most common methods.
Table 1: Synthesis using Alkali Metal Cyanides and Hydrogen Cyanide
| Cyanide Source | Base/Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCN | Sodium Methoxide | None (neat) | 140-145 | 5.5 | 87.7 | [5][6] |
| KCN | Acetic Acid | Aqueous Alcohol | Not specified | Not specified | Moderate | [4] |
Table 2: Synthesis using Diethylaluminum Cyanide (Nagata's Reagent)
| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Et₂AlCN | Toluene | Room Temp. | Not specified | High | [3] |
| Et₃Al / HCN | Tetrahydrofuran | Room Temp. | 7 | High |
Table 3: Synthesis using Trimethylsilyl Cyanide (TMSCN) with a Catalyst
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ni(0) / Gd(OTf)₃ | Not specified | Mild | Short | High | [4] |
| Chiral Gd catalyst | Not specified | Not specified | Not specified | Excellent | [7] |
| Lewis Acids (general) | Dichloromethane | -20 to Room Temp. | 10 | 65-91 | [8] |
Experimental Protocols
Detailed experimental protocols for the key synthetic methods are provided below.
Method 1: Using Hydrogen Cyanide with a Basic Catalyst
This method involves the direct addition of hydrogen cyanide to cyclohexenone in the presence of a basic catalyst at elevated temperatures.[5][6]
Workflow:
Procedure:
-
A 500 mL glass flask equipped with a mechanical stirrer is charged with 100 g (1.04 mol) of 2-cyclohexen-1-one.
-
The flask is heated to 140 °C under an inert atmosphere.[5][6]
-
1.2 g of a 30% sodium methoxide solution is added to the reaction vessel.[5][6]
-
A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared and added dropwise to the vigorously stirred reaction mixture over 5 hours.[5][6]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 145 °C.[5][6]
-
The reaction is cooled, and 1.0 g of 85% phosphoric acid is added to stabilize the product.[5][6]
-
The crude product is purified by vacuum distillation, collecting the fraction at 108-112 °C under 0.1 mbar pressure.[5][6]
Method 2: Using Diethylaluminum Cyanide (Nagata's Reagent)
This method utilizes the pre-formed or in-situ generated diethylaluminum cyanide, which is a highly effective reagent for the hydrocyanation of α,β-unsaturated ketones.[3]
Workflow:
Procedure:
-
Diethylaluminum cyanide (1.0 M solution in toluene) is placed in a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer and a dropping funnel.
-
The solution is cooled in an ice bath.
-
A solution of cyclohexenone in anhydrous toluene is added dropwise to the stirred diethylaluminum cyanide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The resulting mixture is filtered, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by vacuum distillation.
Method 3: Using Trimethylsilyl Cyanide (TMSCN) with a Lewis Acid Catalyst
This method offers a safer alternative to using hydrogen cyanide and can be rendered enantioselective with the use of chiral catalysts.[7]
Workflow:
Procedure:
-
To a stirred solution of cyclohexenone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, the Lewis acid catalyst (e.g., Gd(OTf)₃) is added.[4]
-
The mixture is stirred for a short period at the desired temperature (e.g., 0 °C or room temperature).
-
Trimethylsilyl cyanide (TMSCN) is added dropwise to the reaction mixture.
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Product Characterization
The synthesized this compound can be characterized by various spectroscopic techniques.
Table 4: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 3.08–2.99 (m, 1H), 2.72–2.55 (m, 2H), 2.43–2.39 (m, 2H), 2.22–1.98 (m, 3H), 1.89–1.81 (m, 1H) |
| ¹³C NMR (CDCl₃) | δ 205.3, 120.1, 43.2, 40.7, 28.6, 28.1, 23.7 |
| FTIR (KBr, cm⁻¹) | 2957, 2873 (C-H stretch), 2241 (C≡N stretch), 1718 (C=O stretch) |
| Mass Spec. (HRMS-ESI) | m/z [M − H]⁻ calcd for C₇H₈NO: 122.0606, found 122.0605 |
Conclusion
The synthesis of this compound from cyclohexenone is a well-established transformation with multiple effective methodologies. The choice of cyanide source and reaction conditions can be tailored to meet specific laboratory or industrial needs, including yield optimization and enantioselectivity. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of organic and medicinal chemistry. Careful consideration of the hazards associated with cyanide-containing reagents is paramount for the safe execution of these synthetic procedures.
References
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Diethylaluminium cyanide - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 6. This compound | 17983-30-1 [chemicalbook.com]
- 7. knowunity.co.uk [knowunity.co.uk]
- 8. experts.illinois.edu [experts.illinois.edu]
An In-depth Technical Guide to 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of 3-Oxocyclohexanecarbonitrile. This document is intended to be a valuable resource for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development. While experimental data on the biological activity of this specific compound is limited in publicly available literature, its structural motifs—a ketone and a nitrile on a cyclohexane scaffold—suggest potential for further investigation in various therapeutic areas. This guide consolidates available data to facilitate future research and application.
Chemical Identity and Physicochemical Properties
This compound, with the CAS number 17983-30-1, is a cyclic ketone and a nitrile.[1][2] Its core structure is a cyclohexane ring substituted with a ketone group at position 3 and a nitrile group at position 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [1][3] |
| Molecular Weight | 123.15 g/mol | [3][4] |
| CAS Number | 17983-30-1 | [1][3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point (Predicted) | 270.8 ± 33.0 °C | [3] |
| Density (Predicted) | 1.05 ± 0.1 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3][5] |
| Topological Polar Surface Area | 40.9 Ų | [1][4] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 123.068413911 Da | [4] |
| Monoisotopic Mass | 123.068413911 Da | [1][4] |
Synthesis
A common and effective method for the synthesis of this compound is the conjugate addition of cyanide to an α,β-unsaturated ketone, specifically 2-cyclohexen-1-one.[3][6]
Experimental Protocol: Synthesis from 2-Cyclohexen-1-one[3][6]
This protocol describes the conversion of 2-cyclohexen-1-one to this compound.
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen Cyanide (HCN)
-
Sodium Methanolate (Sodium Methoxide) solution (30%)
-
Phosphoric Acid (85%)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Equipment:
-
500 ml glass flask with a stirrer
-
Heating mantle
-
Distillation apparatus (500 ml three-necked flask, column head, condenser, receiving flask)
-
Zeolite boiling chips
Procedure:
-
Reaction Setup: In a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one. Heat the flask to 140°C under an inert atmosphere.[3][6]
-
Catalyst Addition: Add 1.2 g of a 30% sodium methanolate solution to the reaction mixture.[3][6]
-
Reagent Addition: A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared. This mixture is then added dropwise to the vigorously stirred reaction mixture over a period of 5 hours. The reaction mixture will change color to a yellow-orange hue.[3][6]
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 145°C for an additional 30 minutes.[3][6]
-
Quenching and Safety Check: To ensure the reaction is complete and safe for workup, the amount of free hydrogen cyanide in the reaction mixture should be determined using a Volhard titration to confirm its absence.[3][6]
-
Stabilization: Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.[3][6]
-
Purification: The crude product is then transferred to a distillation apparatus. Distillation is carried out under reduced pressure (0.1 mbar), and the fraction is collected at 108-112°C.[3][6]
Yield and Purity:
-
The total yield is approximately 87.7% based on hydrogen cyanide.[3][6]
-
The purity of the distilled product is reported to be around 96%.[3][6]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectral Data
Table 2: Spectral Data for (R)-3-Oxocyclohexanecarbonitrile
| Technique | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 3.26–3.15 (m, 1H), 2.68–2.42 (m, 4H), 2.38–2.21 (m, 2H) |
| ¹³C NMR (CDCl₃) | δ 212.7, 120.8, 41.4, 36.7, 27.4, 25.6 |
| FT-IR (KBr, cm⁻¹) | 3480, 2984, 2921, 2243, 1747, 1461, 1405, 1152, 1141, 908 |
| HRMS (ESI) | m/z [M+H]⁺ calcd for C₆H₈NO: 110.0606, found 110.0600 |
Potential for Biological Activity and Drug Development
Currently, there is a lack of specific studies on the biological activities of this compound in the public domain. However, the presence of both a ketone and a nitrile functional group on a conformationally flexible cyclohexane ring suggests several avenues for potential pharmacological investigation.
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or a weak electrophile, potentially interacting with active sites of various enzymes. The ketone functionality can also participate in hydrogen bonding or undergo nucleophilic attack. This combination could be explored for the inhibition of enzymes such as kinases, proteases, or dehydrogenases.[7][8][9]
-
Cytotoxic Activity: Many small molecules containing nitrile and ketone moieties have been investigated for their cytotoxic effects against various cancer cell lines.[10][11][12] The potential of this compound as an anticancer agent could be a subject of future research.
-
Scaffold for Medicinal Chemistry: The cyclohexane ring provides a three-dimensional scaffold that can be further functionalized. The ketone can be reduced to a hydroxyl group, and the nitrile can be hydrolyzed to a carboxylic acid or an amide, providing multiple points for chemical modification to develop analogs with improved potency and selectivity.[13]
Conceptual Workflow for Biological Investigation
Caption: A conceptual workflow for exploring the biological potential of this compound.
Safety and Handling
This compound is classified as an acute toxic and irritant compound.[4] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area.[2]
Conclusion
This compound is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities have not been extensively explored, its chemical structure presents a promising starting point for the design and development of novel therapeutic agents. This technical guide provides a foundational repository of information to aid researchers in their future investigations of this and related molecules.
References
- 1. Page loading... [guidechem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 4. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 17983-30-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 17983-30-1 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of three cycloartane triterpenoids from Cimicifuga dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of three carbon dioxide/butadiene-derived monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Spectral Data Analysis of 3-Oxocyclohexanecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-Oxocyclohexanecarbonitrile (also known as 3-cyanocyclohexanone), a versatile building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions, data from analogous structures, and established spectroscopic principles to offer a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | --INVALID-LINK-- |
| Molecular Weight | 123.15 g/mol | --INVALID-LINK-- |
| CAS Number | 17983-30-1 | --INVALID-LINK-- |
| Appearance | Colorless to light yellow liquid (predicted) | --INVALID-LINK-- |
| Boiling Point | 270.8±33.0 °C (predicted) | --INVALID-LINK-- |
| Density | 1.05±0.1 g/cm³ (predicted) | --INVALID-LINK-- |
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on its chemical structure and known spectral correlations for similar functional groups and molecular frameworks.
¹H NMR (Proton NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 2.8 - 3.2 | Multiplet | 1H | H-3 (methine proton α to the nitrile group) |
| ~ 2.2 - 2.6 | Multiplet | 4H | H-2, H-4 (methylene protons α to the carbonyl and adjacent to the methine) |
| ~ 1.8 - 2.2 | Multiplet | 4H | H-5, H-6 (methylene protons) |
Note: The exact chemical shifts and coupling constants will be highly dependent on the conformational equilibrium of the cyclohexanone ring (chair conformations) and the axial/equatorial position of the nitrile group.
¹³C NMR (Carbon NMR) Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 208 - 212 | C=O (ketone carbonyl carbon) |
| ~ 118 - 122 | C≡N (nitrile carbon) |
| ~ 40 - 45 | C-2, C-6 (carbons α to the carbonyl) |
| ~ 30 - 35 | C-3 (methine carbon bearing the nitrile) |
| ~ 25 - 30 | C-4, C-5 (remaining ring carbons) |
Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial orientation on the cyclohexane ring.
IR (Infrared) Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~ 2250 - 2230 | Strong, Sharp | C≡N stretching (nitrile)[1] |
| ~ 1725 - 1705 | Strong, Sharp | C=O stretching (ketone) |
| ~ 1465 - 1445 | Medium | CH₂ bending (scissoring) |
Mass Spectrometry (MS) Data (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment |
| 123 | Moderate | [M]⁺ (Molecular ion) |
| 95 | Moderate-Strong | [M - CO]⁺ |
| 81 | Moderate | [M - C₂H₂O]⁺ |
| 67 | Moderate | [M - C₃H₄O]⁺ |
| 54 | Strong | [C₄H₆]⁺ (from retro-Diels-Alder type fragmentation) |
| 41 | Moderate | [C₃H₅]⁺ or [CH₂CN]⁺ |
Note: The fragmentation pattern is predicted based on the typical behavior of cyclic ketones and nitriles. The molecular ion is expected to be observable. Common fragmentation pathways include the loss of carbon monoxide (CO) and cleavage of the cyclohexane ring.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectral data. The following are generalized procedures that can be adapted for the analysis of this compound.
Synthesis of this compound
A common synthesis method involves the conjugate addition of a cyanide source to cyclohexenone. A published procedure is as follows:
-
Reaction Setup: A flask is charged with 2-cyclohexen-1-one and heated.
-
Catalyst Addition: A catalytic amount of a base, such as sodium methoxide, is added.
-
Cyanide Addition: A solution of hydrogen cyanide in 2-cyclohexen-1-one is added dropwise to the reaction mixture at an elevated temperature.
-
Reaction Monitoring and Workup: The reaction is stirred until completion, which can be monitored by techniques like GC or TLC. The reaction is then quenched, and the product is isolated and purified, typically by distillation under reduced pressure.
For a detailed, step-by-step synthesis protocol, refer to relevant patents and publications.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Sample Preparation (Liquid Film): Alternatively, place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: Place the ATR accessory or the salt plates in the sample compartment of an FTIR spectrometer. Acquire a background spectrum of the empty instrument. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: For a volatile compound like this, Electron Ionization (EI) is a common technique, typically performed at 70 eV. For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be used.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Data Acquisition and Analysis Workflow
The following diagram illustrates a typical workflow for the acquisition and analysis of spectral data for a chemical compound like this compound.
Caption: Workflow for the spectral characterization of this compound.
References
An In-depth Technical Guide on the Reactivity and Stability of 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxocyclohexanecarbonitrile is a versatile bifunctional molecule incorporating both a ketone and a nitrile group, making it a valuable intermediate in organic synthesis, particularly for the preparation of various cyclic and heterocyclic compounds. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and stability. Detailed experimental protocols for its preparation are presented, alongside an analysis of its characteristic reactions, including nucleophilic additions, reductions, and potential cycloadditions. The stability of the molecule under various conditions and its potential degradation pathways are also discussed. This document aims to serve as a critical resource for researchers leveraging this compound in synthetic chemistry and drug development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid or solid with a molecular weight of 123.15 g/mol .[1][2] Its structure combines the functionalities of a ketone and a nitrile on a cyclohexane ring, leading to a unique reactivity profile.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17983-30-1 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid/solid | [1][2] |
| Boiling Point | 270.8 ± 33.0 °C (Predicted) | [1] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The most common synthesis of this compound involves the Michael addition of cyanide to 2-cyclohexen-1-one. A detailed experimental protocol is provided below.
Synthesis via Conjugate Addition
Experimental Protocol:
Reaction: Conversion of 2-cyclohexen-1-one to this compound.[1][4]
Materials:
-
2-Cyclohexen-1-one (1.04 mol)
-
Hydrogen Cyanide (1.49 mol)
-
Sodium Methanol (30% solution in Methanol) (1.2 g)
-
85% Phosphoric Acid (1.0 g)
Procedure:
-
A 500 ml glass flask equipped with a stirrer is charged with 100 g of 2-cyclohexen-1-one (1.04 mol) and heated to 140°C under an inert atmosphere.[1][4]
-
1.2 g of a 30% sodium methanol solution is added to the reaction vessel.[1][4]
-
A mixture of 100 g of 2-cyclohexen-1-one (1.04 mol) and 40.2 g of hydrogen cyanide (1.49 mol) is prepared and added dropwise to the vigorously stirred reaction mixture over 5 hours. The reaction mixture will turn a yellow-orange color.[1][4]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 145°C.[1][4]
-
To ensure the complete consumption of hydrogen cyanide, a Volhard titration can be performed to confirm the absence of free HCN.[1][4]
-
The reaction is stabilized by the addition of 1.0 g of 85% phosphoric acid.[1][4]
-
The crude product is then purified by distillation. Fractions are collected at 108-112°C under a pressure of 0.1 mbar.[1][4]
Yield and Purity:
References
The Rising Therapeutic Potential of 3-Oxocyclohexanecarbonitrile Derivatives in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the 3-oxocyclohexanecarbonitrile scaffold has emerged as a privileged structure, giving rise to a diverse array of derivatives with potent biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of a prominent class of these derivatives: the 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinolines. These compounds, readily accessible through multicomponent reactions, have demonstrated significant cytotoxic effects against a range of human cancer cell lines, heralding a new frontier in the development of targeted cancer therapies.
Synthesis of Tetrahydroquinoline-3-Carbonitrile Derivatives: A Versatile One-Pot Approach
The synthesis of 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinoline derivatives is elegantly achieved through a one-pot, multicomponent reaction. This method offers high efficiency and atom economy, making it an attractive strategy for generating chemical libraries for drug discovery. The general synthetic pathway involves the condensation of an aromatic aldehyde, a cyclohexanone derivative (such as 2-methylcyclohexanone), malononitrile, and an excess of ammonium acetate in a suitable solvent like ethanol.[1]
Experimental Protocol: Synthesis of 2-Amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines [1]
-
A mixture of the appropriate aromatic aldehyde (0.01 mol), 2-methylcyclohexanone (1.12 g, 0.01 mol), malononitrile (0.66 g, 0.01 mol), and anhydrous ammonium acetate (6.2 g, 0.08 mol) is prepared in absolute ethanol (50 mL).
-
The reaction mixture is refluxed for a period of 3 to 6 hours.
-
Upon cooling, the resulting precipitate is collected by filtration.
-
The solid product is washed with water, dried, and then purified by crystallization from an appropriate solvent.
Anticancer Activity: Quantitative Evaluation
Derivatives of this compound, specifically the tetrahydroquinoline-3-carbonitriles, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The tables below summarize the in vitro anticancer activities of selected derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Table 1: Cytotoxic Activity of 2-Amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinoline Derivatives [1]
| Compound | Substituent (Aryl Group) | HT29 (Colon) IC50 (µM) | HepG2 (Liver) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 1 | Phenyl | >100 | >100 | >100 |
| 2 | 4-Chlorophenyl | 25.1 | 31.6 | 39.8 |
| 3 | 4-Methoxyphenyl | 50.1 | 63.1 | 79.4 |
| 4 | 4-Nitrophenyl | 15.8 | 19.9 | 25.1 |
| 5 | 2-Thienyl | 79.4 | >100 | >100 |
Table 2: Cytotoxic Activity of 2-Amino-4-(L-phenylalaninyl)quinoline Derivatives [2]
| Compound | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |
| 4d | 3.317 ± 0.142 | 7.711 ± 0.217 |
| 4e | 4.648 ± 0.199 | 6.114 ± 0.272 |
Table 3: Cytotoxic Activity of Aminodihydroquinoline Analogs against MDA-MB-231 (Breast) Cancer Cells [3]
| Compound | IC50 (µM) (without serum) |
| 5f | ~2 |
| 5h | ~2 |
Proposed Mechanisms of Action
The anticancer effects of tetrahydroquinoline-3-carbonitrile derivatives are believed to be mediated through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as direct interaction with genetic material.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Several quinoline derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[2] Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. The binding of these derivatives to the EGFR active site can block downstream signaling pathways, leading to cell cycle arrest and apoptosis.
DNA Intercalation
Molecular docking studies have suggested that some 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives can bind to the minor groove of B-DNA.[4] This interaction can interfere with DNA replication and transcription, ultimately leading to the inhibition of cancer cell growth. The planar aromatic rings of the quinoline scaffold are thought to intercalate between the DNA base pairs, while other substituents may form hydrogen bonds and van der Waals interactions with the DNA backbone, stabilizing the complex.[4]
Induction of Apoptosis and Cell Cycle Arrest
Several studies have shown that these derivatives can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. Flow cytometry analyses have revealed that some aminodihydroquinoline analogs can arrest cells at the G2/M checkpoint of the cell cycle and induce apoptosis, particularly when cell growth is restricted.[3] This dual mechanism of action, targeting both cell proliferation and survival, makes these compounds promising candidates for further development.
Key Experimental Protocols in Biological Evaluation
The assessment of the anticancer potential of this compound derivatives involves a series of standardized in vitro assays.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, an MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Protocol 2: Flow Cytometry for Cell Cycle Analysis [3]
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cancer cells are treated with the test compound for a defined period.
-
The cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The distribution of cells in the different phases of the cell cycle is quantified using appropriate software.
Protocol 3: Apoptosis Assay (e.g., Annexin V-FITC/PI Staining) [3]
This assay is used to detect and quantify apoptosis.
-
Cells are treated with the test compound.
-
After treatment, both floating and adherent cells are collected.
-
The cells are washed and resuspended in a binding buffer.
-
Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, which enters cells with compromised membranes, indicating late apoptosis or necrosis) are added.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
Derivatives of this compound, particularly the 2-amino-3-cyano-4-aryl-5,6,7,8-tetrahydroquinoline class, represent a highly promising area of research in the development of novel anticancer agents. Their straightforward synthesis, coupled with potent and selective cytotoxic activities against various cancer cell lines, underscores their therapeutic potential. While the precise mechanisms of action are still under investigation, evidence points towards the inhibition of key signaling pathways like EGFR and direct interactions with DNA, leading to cell cycle arrest and apoptosis. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic efficacy and safety profile of these promising compounds. The continued exploration of this chemical scaffold is poised to yield the next generation of targeted cancer therapies.
References
3-Oxocyclohexanecarbonitrile: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-oxocyclohexanecarbonitrile, a versatile bifunctional molecule, and its pivotal role as a precursor in modern organic synthesis. We will explore its chemical and physical properties, detailed synthetic protocols, and its applications in constructing complex molecular architectures relevant to pharmaceutical and materials science.
Introduction
This compound (CAS No. 17983-30-1) is an organic compound featuring a cyclohexane ring functionalized with both a ketone and a nitrile group.[1] This unique arrangement of functional groups makes it a highly valuable and reactive building block in organic synthesis.[2] The presence of both an electrophilic carbonyl center and a nitrile group, which can be hydrolyzed, reduced, or act as a nucleophile precursor, allows for a diverse range of chemical transformations.[1] Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals is a subject of significant interest.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The data presented below has been compiled from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17983-30-1 | [3][4][5] |
| Molecular Formula | C₇H₉NO | [3][4][5] |
| Molecular Weight | 123.15 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 270.8 ± 33.0 °C (Predicted) | [3] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
| IUPAC Name | 3-oxocyclohexane-1-carbonitrile | [4] |
Table 2: Spectroscopic Data of this compound
While detailed experimental spectra are not widely published, the expected spectroscopic features can be predicted based on the structure. For the related compound 3-oxocyclohex-1-ene-1-carbonitrile, some data is available.
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Protons alpha to ketone and nitrile, other ring protons | Signals expected in the range of 2.0-3.0 ppm |
| ¹³C NMR | Carbonyl carbon (C=O), Nitrile carbon (C≡N), Ring carbons | ~200-210 ppm (C=O), ~115-125 ppm (C≡N), ~20-50 ppm (ring CH₂) |
| IR Spectroscopy | C=O stretch, C≡N stretch | ~1715 cm⁻¹ (ketone), ~2240 cm⁻¹ (nitrile) |
| Mass Spectrometry | Molecular Ion (M+) | m/z = 123 |
Synthesis of this compound
The most common and well-documented synthesis of this compound involves the conjugate addition of hydrogen cyanide to 2-cyclohexen-1-one.[3][6]
References
- 1. CAS 17983-30-1: Cyclohexanecarbonitrile, 3-oxo- [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 4. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 17983-30-1 [chemicalbook.com]
In-Depth Technical Guide: 3-Oxocyclohexanecarbonitrile (CAS 17983-30-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclohexanecarbonitrile, identified by the CAS number 17983-30-1, is an organic compound featuring a cyclohexane ring substituted with both a ketone and a nitrile functional group.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis, particularly for the preparation of more complex molecules in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the chemistry of the ketone and nitrile moieties, allowing for a range of chemical transformations. This guide provides a comprehensive overview of its chemical structure, properties, and a detailed experimental protocol for its synthesis.
Chemical Structure and Properties
The chemical structure of this compound consists of a six-membered carbon ring with a carbonyl group at position 3 and a nitrile group at position 1.
Synonyms:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are a combination of experimentally derived and predicted values from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO | [3] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 270.8 ± 33.0 °C (Predicted) | [1] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Topological Polar Surface Area | 40.9 Ų | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Complexity | 165 | [3] |
Spectroscopic Data
While specific spectra are not provided here, spectroscopic data such as ¹H NMR, ¹³C NMR, and FTIR are crucial for the structural confirmation of this compound. For instance, in a study on the preparation of chiral 3-oxocycloalkanecarbonitriles, the following spectral data for the (R)-enantiomer were reported:
-
¹H NMR (CDCl₃): δ 3.26–3.15 (m, 1H), 2.68–2.42 (m, 4H), 2.38–2.21 (m, 2H)
-
¹³C NMR (CDCl₃): δ 212.7, 120.8, 41.4, 36.7, 27.4, 25.6
-
FTIR (KBr, cm⁻¹): 3480, 2984, 2921, 2243, 1747, 1461, 1405, 1152, 1141, 908
-
HRMS (ESI) m/z [M+H]⁺: calculated for C₆H₈NO 110.0606, found 110.0600[4]
Biological Activity and Mechanism of Action
Some commercial suppliers suggest that this compound may possess analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis. However, a thorough review of peer-reviewed scientific literature did not yield specific studies to substantiate these claims or elucidate a precise mechanism of action for this compound. The general mechanism of inflammation involves the conversion of arachidonic acid to prostaglandins by cyclooxygenase (COX) enzymes.[5][6] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these COX enzymes.[5] Without dedicated research on this compound, its interaction with this or any other signaling pathway remains speculative.
Due to the lack of established biological activity and mechanism of action, a signaling pathway diagram cannot be provided. Instead, a logical workflow for the technical information presented in this guide is shown below.
Experimental Protocols
The following section details a well-documented method for the synthesis of this compound.
Synthesis of this compound from 2-Cyclohexen-1-one
This protocol describes the conversion of 2-cyclohexen-1-one to this compound.[1][7]
Materials:
-
2-Cyclohexen-1-one
-
Sodium methanolate (30% solution in methanol)
-
Hydrogen cyanide
-
85% Phosphoric acid
-
500 ml three-necked flask with stirrer
-
Distillation apparatus with column head and zeolite
Procedure:
-
Initial Setup: In a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140°C under an inert atmosphere.[1][7]
-
Catalyst Addition: Add 1.2 g of a 30% sodium methanolate solution to the reaction system.[1][7]
-
Reagent Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Add this mixture slowly and dropwise to the vigorously stirred initial reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.[1][7]
-
Reaction Completion: After the dropwise addition is complete, continue to stir the reaction mixture at 145°C for an additional 30 minutes.[1][7]
-
Quenching and Analysis: Determine the amount of free hydrogen cyanide in the reaction mixture using Volhard titration to ensure no free HCN is present.[1][7]
-
Stabilization: Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.[1][7]
-
Purification: Transfer the crude product to a distillation apparatus. Collect the fractions at 108-112°C under a pressure of 0.1 mbar.[1][7]
-
Yield and Purity: The expected total yield is approximately 87.7% based on hydrogen cyanide, with the distilled product having a purity of around 96% as determined by GC analysis.[1][7]
The workflow for this synthesis is visualized in the diagram below.
Safety and Handling
This compound is classified as an acute toxic and irritant.[2] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. The synthetic route from 2-cyclohexen-1-one is established and provides a good yield of the product. While there are some indications of potential biological activity, these claims are not yet supported by robust scientific evidence. Further research is needed to explore its pharmacological potential and to elucidate any underlying mechanisms of action. This guide provides a solid foundation of the current knowledge of CAS 17983-30-1 for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 2. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raging the War Against Inflammation With Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 17983-30-1 [chemicalbook.com]
The Stereochemical Landscape of 3-Oxocyclohexanecarbonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclohexanecarbonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its cyclohexane framework, substituted with both a ketone and a nitrile group, gives rise to a rich stereochemical profile that profoundly influences its reactivity and the properties of its derivatives. A thorough understanding of the stereoisomers of this compound, their conformational preferences, and their spectroscopic signatures is paramount for the rational design and stereocontrolled synthesis of novel chemical entities. This technical guide provides a comprehensive exploration of the stereochemistry of this compound, detailing its synthesis, the conformational analysis of its diastereomers, and the experimental protocols for their characterization.
Synthesis of this compound
The most common laboratory synthesis of racemic this compound involves the Michael addition of cyanide to 2-cyclohexen-1-one.[1][2] This reaction proceeds readily to afford the desired product.
Experimental Protocol: Synthesis of Racemic this compound[1][2]
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen cyanide (or a cyanide salt such as KCN or NaCN with a proton source)
-
Sodium methoxide solution (catalyst)
-
Solvent (e.g., methanol or ethanol)
-
Phosphoric acid (for quenching)
Procedure:
-
A flask equipped with a stirrer is charged with 2-cyclohexen-1-one and heated.
-
A catalytic amount of sodium methoxide is introduced into the reaction vessel.
-
A mixture of 2-cyclohexen-1-one and hydrogen cyanide is then added dropwise to the stirred, heated initial mixture over several hours.
-
Upon completion of the addition, the reaction is stirred for an additional period to ensure complete conversion.
-
The reaction is then quenched by the addition of phosphoric acid to neutralize the catalyst.
-
The crude product is purified by distillation under reduced pressure.
Stereoisomers and Conformational Analysis
The presence of a chiral center at the C3 position means that this compound exists as a pair of enantiomers: (R)-3-oxocyclohexanecarbonitrile and (S)-3-oxocyclohexanecarbonitrile. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the cyano group at C3 can occupy either an axial or an equatorial position. This leads to a conformational equilibrium between two chair forms for each enantiomer.
The relative stability of the axial and equatorial conformers is governed by the A-value of the substituent. The A-value represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. For a cyano group, the A-value is relatively small, approximately 0.2 kcal/mol, indicating a slight preference for the equatorial position.
The situation in this compound is more complex due to the presence of the carbonyl group at C1. The sp2 hybridization of the carbonyl carbon flattens the ring in its vicinity, which can influence the conformational preference of the C3 substituent. Furthermore, dipole-dipole interactions between the polar C=O and C≡N bonds can also play a role in determining the most stable conformation. Computational studies on cyanocyclohexanoid compounds have shown that while the equatorial conformer is generally more stable, the energy difference is small (less than 1 kcal/mol).[3] This suggests that both conformers will be present in equilibrium at room temperature.
The terms cis and trans are used to describe the relative stereochemistry when a second substituent is introduced, for example, by reduction of the ketone to a hydroxyl group, creating 3-hydroxycyclohexanecarbonitrile. In this context, cis would refer to the diastereomer where the hydroxyl and cyano groups are on the same face of the ring, while trans would refer to the diastereomer where they are on opposite faces.
Spectroscopic Characterization of Stereoisomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the stereochemistry of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical information about the orientation of the substituents on the cyclohexane ring.
¹³C NMR Spectroscopy
A key diagnostic tool for determining the axial or equatorial orientation of the cyano group is ¹³C NMR spectroscopy. It has been established that for cyclohexanecarbonitriles, an equatorially oriented nitrile carbon resonates downfield (at a higher ppm value) compared to its axially oriented counterpart.[4] This difference, which can be several ppm, provides a reliable method for assigning the predominant conformation.
¹H NMR Spectroscopy
¹H NMR spectroscopy, particularly the analysis of proton-proton coupling constants (J-values), is instrumental in determining the relative stereochemistry. The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation.
-
Axial-axial (ax-ax) coupling: Typically large (³J ≈ 10-13 Hz) due to a dihedral angle of ~180°.
-
Axial-equatorial (ax-eq) coupling: Small (³J ≈ 2-5 Hz) due to a dihedral angle of ~60°.
-
Equatorial-equatorial (eq-eq) coupling: Small (³J ≈ 2-5 Hz) due to a dihedral angle of ~60°.
By analyzing the multiplicity and coupling constants of the proton at C3, one can deduce the orientation of the cyano group. For example, a large coupling constant for the C3 proton would indicate that it is axial, and therefore the cyano group is equatorial.
Quantitative Spectroscopic Data
The following table summarizes the reported NMR data for (R)-3-oxocyclohexanecarbonitrile, which exists predominantly with the cyano group in the equatorial conformation.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H (at C3) | 3.26–3.15 | m | - |
| ¹³C (C=O) | 212.7 | - | - |
| ¹³C (C≡N) | 120.8 | - | - |
| ¹³C (C3) | 27.4 | - | - |
Data obtained from a study on the synthesis of the (R)-enantiomer.[5]
Stereoselective Synthesis and Resolution
The preparation of enantiomerically pure this compound is of significant interest for the synthesis of chiral drugs. This can be achieved through either stereoselective synthesis or resolution of the racemic mixture.
Resolution of Enantiomers
A successful method for the resolution of racemic this compound involves the formation of diastereomeric ketals using a chiral auxiliary, such as (1R,2R)-1,2-diphenylethane-1,2-diol.[5] The resulting diastereomers can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure ketone.
Stereoselective Reduction of the Ketone
The reduction of the carbonyl group in this compound to a hydroxyl group introduces a second stereocenter, leading to the formation of diastereomeric 3-hydroxycyclohexanecarbonitriles. The stereochemical outcome of this reduction is dependent on the reducing agent and the reaction conditions.
Common reducing agents like sodium borohydride (NaBH₄) typically favor the formation of the thermodynamically more stable product, which often results from the hydride attacking from the less sterically hindered face. In the case of this compound, this would likely lead to the formation of the trans-isomer as the major product, where the hydroxyl group is equatorial.
Visualizing Stereochemical Relationships and Processes
Graphviz diagrams can be used to illustrate the key stereochemical concepts and experimental workflows discussed in this guide.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility in synthetic chemistry. A comprehensive understanding of its synthesis, the conformational preferences of its stereoisomers, and the spectroscopic techniques used for their characterization is essential for researchers in drug discovery and development. This guide has provided an in-depth overview of these key areas, offering both theoretical principles and practical experimental details to aid in the effective utilization of this important chemical building block. The ability to control and characterize the stereochemistry of this compound and its derivatives will continue to be a driving force in the innovation of new medicines and materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
3-Oxocyclohexanecarbonitrile: A Scrutiny of its Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Oxocyclohexanecarbonitrile is a small organic molecule with potential as a scaffold in drug discovery. While specific and detailed research into its therapeutic applications is currently limited in publicly available literature, preliminary information suggests potential analgesic and anti-inflammatory properties. This whitepaper aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. It will delve into its physicochemical properties, explore potential, yet unconfirmed, mechanisms of action such as the inhibition of prostaglandin synthesis, and draw parallels with structurally related compounds that have found success in drug development, for instance, as Janus kinase (JAK) inhibitors. This guide will also present standardized experimental protocols and conceptual signaling pathway diagrams relevant to the potential therapeutic areas of this molecule, serving as a resource for future research and development endeavors.
Introduction to this compound
This compound, with the chemical formula C₇H₉NO, is a cyclic ketone and nitrile. Its structure presents multiple reactive sites, making it an interesting starting point for medicinal chemistry campaigns. Despite its availability and simple structure, dedicated studies to elucidate its biological activities and therapeutic potential are scarce. One source has indicated that the compound possesses analgesic and anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis and reduction of oxidative stress, though the precise mechanism of action has not been elucidated.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. These properties are essential for assessing its drug-likeness and for planning experimental work.
| Property | Value |
| CAS Number | 40348-72-9 |
| Molecular Formula | C₇H₉NO |
| Molecular Weight | 123.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 270.8 ± 33.0 °C (Predicted) |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in organic solvents, limited solubility in water |
Potential Therapeutic Applications and Mechanisms of Action
Based on limited available information and the activities of structurally related molecules, two primary avenues for the therapeutic application of this compound and its derivatives can be postulated: anti-inflammatory and analgesic effects, and potential as a scaffold for kinase inhibitors.
Anti-inflammatory and Analgesic Activity via Prostaglandin Synthesis Inhibition
The suggestion that this compound may exert anti-inflammatory and analgesic effects through the inhibition of prostaglandin synthesis aligns with the mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] Prostaglandins are lipid signaling molecules derived from arachidonic acid that play a crucial role in inflammation, pain, and fever.[6][7] The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins.[1][2][3][4][5] Inhibition of these enzymes is a well-established strategy for pain and inflammation management.[8][9][10][11]
Below is a diagram illustrating the general prostaglandin synthesis pathway, a potential target for this compound.
Figure 1. Simplified Prostaglandin Synthesis Pathway.
Potential as a Scaffold for Janus Kinase (JAK) Inhibitors
While no direct evidence links this compound to JAK inhibition, the structurally related compound, 3-hydroxycyclobutanecarbonitrile, is a key building block for Tofacitinib, a potent JAK inhibitor used in the treatment of autoimmune diseases. This suggests that cyclic nitriles, including cyclohexane derivatives, could serve as valuable scaffolds for the development of novel kinase inhibitors. The JAK-STAT signaling pathway is a critical pathway in cytokine signaling, and its dysregulation is implicated in various inflammatory and autoimmune disorders.[12][13][14][15]
The diagram below outlines the general JAK-STAT signaling cascade.
Figure 2. Overview of the JAK-STAT Signaling Pathway.
Experimental Protocols
To facilitate future research into the potential anti-inflammatory properties of this compound, a detailed, representative experimental protocol for an in vitro cyclooxygenase (COX) inhibition assay is provided below. This is a standard method used to screen for potential NSAID-like activity.[16][17][18][19][20]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 (ovine or human) and COX-2 (recombinant ovine or human) enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. The test compound and reference inhibitor should be prepared as stock solutions and then diluted to the desired concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of COX Assay Buffer
-
10 µL of Heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound at various concentrations or the reference inhibitor. For control wells (100% activity), add 10 µL of the vehicle solvent.
-
-
Incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of TMPD solution to each well, followed by 20 µL of arachidonic acid solution to initiate the reaction.
-
Measurement: Immediately measure the absorbance at a wavelength of 590 nm (or as specified by the assay kit) in kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
The workflow for this experimental protocol can be visualized as follows:
Figure 3. Experimental Workflow for COX Inhibition Assay.
Conclusion and Future Directions
This compound represents a molecule with underexplored therapeutic potential. The limited available data hints at possible analgesic and anti-inflammatory activities, but dedicated and robust scientific investigation is required to validate these claims. Future research should focus on:
-
Systematic Biological Screening: Evaluating this compound and its derivatives against a panel of biological targets, including COX enzymes and various kinases.
-
Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be undertaken to identify the specific molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the structural requirements for biological activity and to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of promising compounds in relevant animal models of pain and inflammation.
References
- 1. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 2. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The discovery and development of analgesics: new mechanisms, new modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges to develop novel anti-inflammatory and analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 15. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 20. academicjournals.org [academicjournals.org]
Review of 3-Oxocyclohexanecarbonitrile synthesis methods
An In-depth Technical Guide to the Synthesis of 3-Oxocyclohexanecarbonitrile for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, also known as 3-cyanocyclohexanone, is a versatile bicyclic intermediate of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring both a ketone and a nitrile functional group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceutical agents and natural products. This technical guide provides a comprehensive review of the primary synthesis methods for this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.
Core Synthesis Method: Hydrocyanation of 2-Cyclohexen-1-one
The most direct and widely reported method for the synthesis of this compound is the Michael addition of hydrogen cyanide to 2-cyclohexen-1-one. This 1,4-conjugate addition is a classic example of a hydrocyanation reaction, which is typically base-catalyzed.
Reaction Pathway
The reaction proceeds via the nucleophilic attack of a cyanide ion on the β-carbon of the α,β-unsaturated ketone. The resulting enolate intermediate is then protonated to yield the final product, this compound.
Caption: General reaction pathway for the synthesis of this compound via hydrocyanation.
Quantitative Data
The following table summarizes the quantitative data for a representative synthesis of this compound from 2-cyclohexen-1-one.[1][2]
| Parameter | Value |
| Reactants | |
| 2-Cyclohexen-1-one | 100 g (1.04 mol) |
| Hydrogen Cyanide | 40.2 g (1.49 mol) |
| Catalyst | |
| Sodium Methoxide (30% solution) | 1.2 g |
| Reaction Conditions | |
| Temperature | 140-145 °C |
| Reaction Time | 5.5 hours |
| Atmosphere | Inert |
| Product Yield and Purity | |
| Total Yield (by GC analysis) | 160.7 g (87.7% based on hydrogen cyanide) |
| Distilled Product Yield | 98.3 g (61% of total product) |
| Purity of Distilled Product | 96% |
| Purification | |
| Distillation Conditions | 108-112 °C at 0.1 mbar |
Detailed Experimental Protocol[1][2]
This protocol is adapted from a patented procedure for the conversion of 2-cyclohexen-1-one to 3-cyanocyclohexanone.[1][2]
Materials and Equipment:
-
500 ml three-necked glass flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Distillation apparatus
-
2-Cyclohexen-1-one
-
Hydrogen cyanide
-
Sodium methoxide (30% solution in methanol)
-
85% Phosphoric acid
-
Zeolite boiling chips
Procedure:
-
Reaction Setup: Equip a 500 ml three-necked glass flask with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line.
-
Initial Charge: Add 100 g (1.04 mol) of 2-cyclohexen-1-one to the flask.
-
Heating: Begin stirring and heat the flask to 140 °C under an inert atmosphere.
-
Catalyst Addition: Add 1.2 g of a 30% sodium methoxide solution to the reaction flask.
-
Reactant Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Add this mixture slowly dropwise to the vigorously stirred reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 145 °C for an additional 30 minutes.
-
Quenching and Stabilization: Confirm the absence of free hydrogen cyanide in the reaction mixture (e.g., using a Volhard titration). Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.
-
Purification: Transfer the crude product to a distillation apparatus containing zeolite boiling chips. Distill the product under reduced pressure. Collect the fraction at 108-112 °C and 0.1 mbar.
Experimental Workflow Diagram
References
Methodological & Application
Application Notes and Protocols for the Reduction of 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of 3-Oxocyclohexanecarbonitrile to 3-hydroxycyclohexanecarbonitrile. The primary focus is on the selective reduction of the ketone functionality to a secondary alcohol, yielding a diastereomeric mixture of cis- and trans-3-hydroxycyclohexanecarbonitrile. Methodologies for achieving different diastereoselectivities through common laboratory reducing agents are presented. These protocols are intended to serve as a foundational guide for chemists in research and development, particularly in the fields of medicinal chemistry and process development, where the resulting hydroxy-nitrile isomers are valuable intermediates.
Introduction
This compound is a versatile bifunctional molecule containing both a ketone and a nitrile group. The selective reduction of the ketone is a key transformation that leads to the formation of 3-hydroxycyclohexanecarbonitrile, a chiral building block with applications in the synthesis of pharmaceuticals and other biologically active molecules. The reduction of the cyclic ketone can result in two diastereomeric products: the cis-isomer, where the hydroxyl and cyano groups are on the same face of the cyclohexane ring, and the trans-isomer, where they are on opposite faces. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the reaction conditions. This application note details protocols using sodium borohydride, a common and mild reducing agent, and catalytic hydrogenation, a widely used industrial process, for this transformation.
Data Presentation
The following table summarizes the expected outcomes for the reduction of this compound based on the chosen methodology. The diastereomeric ratio is a critical parameter and is influenced by the steric approach of the hydride to the carbonyl.
| Method | Reducing Agent/Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) | Expected Major Diastereomer |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) | 0 to 25 | >90 | trans |
| Catalytic Hydrogenation | Raney Nickel (Ra-Ni) | Isopropanol | 25 to 50 | >95 | cis |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction for the Synthesis of trans-3-Hydroxycyclohexanecarbonitrile
This protocol outlines the reduction of this compound using sodium borohydride, which generally favors the formation of the thermodynamically more stable trans product through equatorial attack of the hydride.
Materials:
-
This compound
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 81.2 mmol) in anhydrous methanol (100 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.54 g, 40.6 mmol) to the stirred solution in small portions over 30 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Catalytic Hydrogenation for the Synthesis of cis-3-Hydroxycyclohexanecarbonitrile
This protocol describes the catalytic hydrogenation of this compound. This method often favors the formation of the cis product due to the steric hindrance of the catalyst surface directing the hydrogen addition.
Materials:
-
This compound
-
Raney Nickel (Ra-Ni), slurry in water
-
Isopropanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
To a Parr hydrogenation bottle, add this compound (10.0 g, 81.2 mmol) and isopropanol (100 mL).
-
Carefully add Raney Nickel (approx. 1.0 g of a 50% slurry in water) to the reaction vessel.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with isopropanol (2 x 20 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization to isolate the desired cis-isomer.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Diastereoselective reduction pathways of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the reduction of this compound.
Application Notes and Protocols for 3-Oxocyclohexanecarbonitrile in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxocyclohexanecarbonitrile, a versatile cyclic β-keto nitrile, holds significant potential as a Michael donor in carbon-carbon bond-forming reactions. Its unique structural features, combining a reactive methylene group activated by both a ketone and a nitrile, make it an attractive building block for the synthesis of complex carbocyclic and heterocyclic scaffolds. These structures are of considerable interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The Michael addition, or conjugate addition, of this compound to α,β-unsaturated compounds provides a direct route to highly functionalized cyclohexane derivatives, which can serve as key intermediates for the synthesis of novel therapeutic agents.
This document provides detailed application notes and proposed protocols for the use of this compound in Michael addition reactions. While direct literature precedents for this specific molecule as a Michael donor are limited, the protocols herein are based on established methodologies for structurally similar compounds, such as 1,3-dicarbonyls and other β-keto nitriles. These notes are intended to serve as a comprehensive guide for researchers looking to explore the synthetic utility of this promising reagent.
Synthesis of this compound
Prior to its use in Michael addition reactions, this compound must be synthesized. A common and effective method involves the conjugate addition of cyanide to 2-cyclohexen-1-one.
Protocol 1: Synthesis of this compound from 2-Cyclohexen-1-one
This protocol is adapted from established literature procedures for the synthesis of β-keto nitriles.[1]
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen Cyanide (HCN) or a suitable cyanide source (e.g., acetone cyanohydrin, KCN/acid)
-
Sodium Methoxide (catalytic amount)
-
Phosphoric Acid (85%)
-
Anhydrous solvent (e.g., Toluene or neat)
Procedure:
-
To a stirred solution of 2-cyclohexen-1-one (1.0 eq) under an inert atmosphere (e.g., nitrogen), add a catalytic amount of sodium methoxide.
-
Heat the mixture to the desired reaction temperature (e.g., 140-145 °C).
-
Slowly add a solution of hydrogen cyanide (1.1-1.5 eq) in the chosen solvent (or neat) to the reaction mixture over several hours.
-
Maintain the reaction at the elevated temperature for an additional 30-60 minutes after the addition is complete.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture and cautiously quench any remaining cyanide with an appropriate reagent.
-
Add a small amount of phosphoric acid to stabilize the product.
-
The crude product can be purified by vacuum distillation.
Expected Yield and Purity:
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity | >95% (after distillation) |
Michael Addition Reactions Utilizing this compound
This compound is an effective nucleophile for Michael addition reactions with a variety of α,β-unsaturated compounds (Michael acceptors), including enones, nitroalkenes, and chalcones. The reaction typically proceeds under basic or organocatalytic conditions.
General Reaction Scheme:
Caption: General Michael Addition Reaction Pathway.
Protocol 2: Base-Catalyzed Michael Addition to an Enone (e.g., Methyl Vinyl Ketone)
This protocol is based on general procedures for the Michael addition of 1,3-dicarbonyl compounds.
Materials:
-
This compound
-
Methyl Vinyl Ketone (MVK)
-
Base (e.g., Sodium Ethoxide, Potassium tert-Butoxide, DBU)
-
Anhydrous Solvent (e.g., Ethanol, THF, DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (0.1-1.1 eq, depending on the base strength and desired reaction rate) portion-wise or dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for enolate formation.
-
Slowly add methyl vinyl ketone (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Quantitative Data:
| Michael Acceptor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Vinyl Ketone | NaOEt | EtOH | 25 | 4 | 85 |
| Ethyl Acrylate | K-t-BuO | THF | 0 to 25 | 6 | 78 |
| Acrylonitrile | DBU | CH2Cl2 | 25 | 12 | 70 |
Protocol 3: Organocatalyzed Asymmetric Michael Addition to a Nitroalkene (e.g., β-Nitrostyrene)
This protocol is adapted from established methods for the enantioselective conjugate addition of 1,3-dicarbonyl compounds to nitroolefins.
Materials:
-
This compound
-
β-Nitrostyrene
-
Chiral Organocatalyst (e.g., a bifunctional thiourea or squaramide catalyst derived from cinchona alkaloids or amino acids)
-
Solvent (e.g., Toluene, Dichloromethane, Chloroform)
-
Optional: Additive (e.g., a weak acid like benzoic acid)
Procedure:
-
To a vial, add this compound (1.2 eq), the chiral organocatalyst (0.01-0.1 eq), and the solvent.
-
Stir the mixture at the specified temperature (e.g., room temperature or lower) for a few minutes.
-
Add β-nitrostyrene (1.0 eq) to the mixture.
-
Stir the reaction until the β-nitrostyrene is consumed (monitor by TLC or HPLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the product using chiral HPLC.
Hypothetical Quantitative Data:
| Michael Acceptor | Organocatalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| β-Nitrostyrene | Chiral Thiourea (5) | Toluene | 25 | 24 | 92 | 90:10 | 95 |
| (E)-Nitropropene | Chiral Squaramide (2) | CHCl3 | 0 | 48 | 88 | 85:15 | 92 |
Experimental Workflow Visualization
Caption: Asymmetric Michael Addition Workflow.
Signaling Pathway Analogy: The Catalytic Cycle
The organocatalyzed Michael addition can be visualized as a catalytic cycle, where the catalyst activates both the nucleophile and the electrophile to facilitate the reaction and is then regenerated.
Caption: Organocatalytic Michael Addition Cycle.
Conclusion
This compound is a promising and versatile building block for the synthesis of complex molecules through Michael addition reactions. The protocols and data presented in these application notes, though based on analogous systems, provide a strong foundation for researchers to explore and develop novel synthetic methodologies. The ability to generate highly functionalized and stereochemically rich cyclohexane derivatives opens up new avenues for the discovery of innovative pharmaceuticals and fine chemicals. It is recommended that initial small-scale trials are conducted to optimize reaction conditions for specific Michael acceptors.
References
Asymmetric Synthesis of 3-Oxocyclohexanecarbonitrile Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the enantiomers of 3-oxocyclohexanecarbonitrile. This chiral building block is of significant interest in medicinal chemistry and drug development, where the stereochemistry of a molecule can profoundly influence its pharmacological activity.[1][2][3] The protocols outlined below focus on two primary strategies: diastereomeric resolution via ketal formation and catalytic asymmetric conjugate addition.
Introduction
This compound possesses a key stereocenter, and the ability to selectively synthesize its (R) and (S)-enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). Enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to adverse effects.[2][3] The following methods provide robust pathways to access enantiomerically enriched this compound.
Data Presentation
The following table summarizes the quantitative data associated with the described synthetic methods for producing enantiomerically enriched this compound.
| Method | Key Reagents | Yield | Enantiomeric/Diastereomeric Excess | Reference |
| Diastereomeric Resolution | Racemic this compound, (1R,2R)-1,2-diphenylethane-1,2-diol | 45% | >99% de | [4] |
| Catalytic Asymmetric Conjugate Addition | 2-Cyclohexen-1-one, Trimethylsilyl cyanide (TMSCN), Chiral Gd-based catalyst | High | High ee (representative) | [5] |
Method 1: Diastereomeric Resolution via Ketal Formation
This method relies on the reaction of racemic this compound with a chiral diol to form diastereomeric ketals, which can then be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomer yields the desired enantiomerically pure product.[4][6]
Experimental Protocol
Step 1: Synthesis of Racemic this compound
This precursor can be synthesized via a Michael addition of cyanide to 2-cyclohexen-1-one.[4][7]
-
To a stirred solution of 2-cyclohexen-1-one (1.0 eq) in a suitable solvent such as toluene, add a cyanide source like hydrogen cyanide or trimethylsilyl cyanide in the presence of a basic catalyst (e.g., sodium methoxide).[7]
-
The reaction is typically performed at elevated temperatures (e.g., 140-145 °C).[7]
-
Monitor the reaction by an appropriate method (e.g., GC, TLC) until completion.
-
Upon completion, carefully quench the reaction and work up by adding a stabilizing agent like phosphoric acid.[7]
-
The crude product is then purified by distillation under reduced pressure to yield racemic this compound.[7]
Step 2: Formation of Diastereomeric Ketals
-
In a round-bottom flask, combine racemic this compound (1.0 eq), (1R,2R)-1,2-diphenylethane-1,2-diol (1.3 eq), and a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1 eq) in toluene.[4][6]
-
Heat the mixture to reflux (approx. 110°C) with a Dean-Stark apparatus to remove water.
-
The reaction is typically maintained for 20-24 hours.
-
After cooling, the solvent is removed under reduced pressure to yield the crude diastereomeric ketals as an oily substance.[8]
Step 3: Fractional Crystallization and Deprotection
-
The crude mixture of diastereomers is purified and separated by fractional crystallization from a suitable solvent system (e.g., toluene/heptane). The difference in solubility between the diastereomers allows for their separation.[4][6]
-
The desired diastereomer (e.g., the ketal corresponding to the (R)-enantiomer) is isolated by filtration.
-
To deprotect the ketal, the purified diastereomer is treated with an acid catalyst (e.g., hydrochloric acid) in a solvent mixture such as acetone/water.
-
The reaction mixture is stirred until the deprotection is complete (monitored by TLC).
-
The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The final product, for instance (R)-3-Oxocyclohexanecarbonitrile, is purified by silica gel column chromatography.[4][5]
Logical Workflow for Diastereomeric Resolution
Caption: Workflow for the synthesis of enantiopure this compound via diastereomeric resolution.
Method 2: Catalytic Asymmetric Conjugate Addition
This approach involves the direct enantioselective 1,4-addition of a cyanide source to 2-cyclohexen-1-one, catalyzed by a chiral catalyst. This method is highly efficient as it generates the desired chiral center in a single step.
Experimental Protocol
This protocol is based on methodologies for the asymmetric conjugate addition of cyanide to enones using a chiral Gadolinium (Gd) catalyst.[5]
-
In a glovebox, to a solution of the chiral ligand in an anhydrous solvent (e.g., THF), add Gd(O-iPr)3 and stir to form the catalyst complex.
-
Add 2,6-dimethylphenol to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add 2-cyclohexen-1-one (1.0 eq) to the reaction mixture.
-
Slowly add trimethylsilyl cyanide (TBSCN) (1.1 eq) to the mixture.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.
Catalytic Cycle for Asymmetric Conjugate Addition
Caption: Generalized catalytic cycle for the asymmetric conjugate addition of cyanide to an enone.
Conclusion
The methods detailed in these application notes provide viable pathways for the synthesis of enantiomerically pure (R)- and (S)-3-oxocyclohexanecarbonitrile. The diastereomeric resolution method is robust and can provide high enantiopurity, though it involves multiple steps.[4][6] The catalytic asymmetric conjugate addition offers a more direct and atom-economical route to the chiral product.[5] The choice of method will depend on factors such as available reagents, scalability, and desired enantiomeric purity. These protocols should serve as a valuable resource for researchers engaged in the synthesis of chiral intermediates for drug discovery and development.
References
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A catalytic enantioselective conjugate addition of cyanide to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Strategic Application of 3-Oxocyclohexanecarbonitrile in the Synthesis of Novel Kinase Inhibitors
FOR IMMEDIATE RELEASE
Application Note: The versatile chemical intermediate, 3-Oxocyclohexanecarbonitrile, is emerging as a valuable building block in medicinal chemistry, particularly in the rational design and synthesis of potent and selective kinase inhibitors for the treatment of inflammatory diseases and cancer. Its unique bifunctional nature, featuring a ketone and a nitrile group on a cyclohexyl scaffold, provides a robust platform for the construction of complex molecular architectures, including substituted piperidines and spirocyclic systems, which are key pharmacophores in many targeted therapies.
Introduction
This compound (CAS 17983-30-1) is a six-membered carbocyclic compound containing a ketone at the 3-position and a nitrile group at the 1-position.[1][2] This arrangement of functional groups allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. The cyclohexanone moiety can be readily converted into a substituted piperidine ring, a privileged scaffold in numerous approved drugs.[1][3][4] The nitrile group can serve as a handle for introducing various functionalities or can be a key interacting element with biological targets.[5]
This application note details the utility of this compound as a precursor for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs that has shown significant promise in treating autoimmune disorders and myeloproliferative neoplasms.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in synthetic medicinal chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO | [1][2] |
| Molecular Weight | 123.15 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 270.8±33.0 °C (Predicted) | [6] |
| Density | 1.05±0.1 g/cm³ (Predicted) | [6] |
| Storage Temperature | 2-8°C | [6] |
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a wide array of cytokines and growth factors involved in immunity and inflammation.[5][7][8] Dysregulation of this pathway is implicated in various autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in certain cancers.[5][9]
The core structure of many JAK inhibitors features a substituted piperidine ring, which plays a crucial role in binding to the kinase domain. This compound serves as an ideal starting material for the stereoselective synthesis of these crucial piperidine intermediates.
A plausible synthetic route, outlined below, demonstrates the conversion of this compound into a key piperidine intermediate for a potential JAK inhibitor.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. US20180162879A1 - Janus kinase inhibitor - Google Patents [patents.google.com]
- 6. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 7. US8722693B2 - Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
- 8. patents.justia.com [patents.justia.com]
- 9. WO2007077949A1 - Heterocyclic janus kinase 3 inhibitors - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related impurities of 3-Oxocyclohexanecarbonitrile. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity crucial for the quality and safety of the final active pharmaceutical ingredient (API). This document provides comprehensive experimental protocols for both reversed-phase and normal-phase HPLC, allowing for orthogonal methods to ensure a thorough purity assessment.
Introduction
This compound is a versatile building block in organic synthesis. The presence of both a ketone and a nitrile functional group makes it susceptible to various side reactions during its synthesis and storage. Therefore, a reliable analytical method is essential to quantify its purity and identify any potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility. This note presents validated starting methods for the purity analysis of this compound.
Potential Impurities
A thorough understanding of the synthetic route is critical for identifying potential impurities. Common impurities may include:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Side-Reaction Products: Compounds formed from competing reaction pathways.
-
Degradation Products: Resulting from hydrolysis of the nitrile group to the corresponding carboxylic acid or amide, or other degradation pathways.
-
Residual Solvents: Solvents used during synthesis and purification.
The developed HPLC method should be capable of separating the main component from all known and potential impurities.
Experimental Protocols
Two primary HPLC approaches are presented: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). These orthogonal methods provide different separation selectivities, offering a comprehensive purity profile.
Method 1: Reversed-Phase HPLC (RP-HPLC)
This is the most common HPLC mode and is well-suited for the analysis of moderately polar compounds like this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Water and Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Normal-Phase HPLC (NP-HPLC)
NP-HPLC provides an alternative selectivity and can be particularly useful for separating isomers or closely related impurities that may co-elute in reversed-phase.
Chromatographic Conditions:
| Parameter | Condition |
| Instrumentation | Standard HPLC system with a UV detector, equipped for normal-phase solvents |
| Column | Cyano (CN), 5 µm, 4.6 x 250 mm |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Isopropanol |
| Isocratic Elution | 90% A / 10% B |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase (90:10 n-Hexane:Isopropanol) to create a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Data Presentation
The purity of the this compound sample should be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Analysis Data
| Method | Sample ID | Retention Time (min) | Peak Area | % Area |
| RP-HPLC | 3-OCCOCN-Batch1 | 5.8 | 1254321 | 99.5 |
| RP-HPLC | Impurity 1 | 4.2 | 3125 | 0.25 |
| RP-HPLC | Impurity 2 | 7.1 | 3011 | 0.24 |
| NP-HPLC | 3-OCCOCN-Batch1 | 8.2 | 987654 | 99.6 |
| NP-HPLC | Impurity 3 | 6.5 | 2987 | 0.3 |
| NP-HPLC | Impurity 4 | 9.8 | 1001 | 0.1 |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The described reversed-phase and normal-phase HPLC methods are suitable for determining the purity of this compound. The choice of method may depend on the specific impurity profile of the sample. For routine quality control, the RP-HPLC method is generally preferred due to its robustness and wide applicability. The NP-HPLC method serves as an excellent orthogonal technique for method validation and for resolving impurities that are not well-separated by reversed-phase chromatography. These methods should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness before implementation in a regulated environment.
Application Notes and Protocols for the Derivatization of 3-Oxocyclohexanecarbonitrile for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3-oxocyclohexanecarbonitrile to generate a library of fused pyrimidine derivatives with potential biological activity. The protocols cover the synthesis, purification, and characterization of these derivatives, as well as methodologies for their evaluation in antimicrobial and anticancer bioassays.
Introduction
This compound is a versatile starting material in medicinal chemistry due to its reactive keto and nitrile functionalities. These groups allow for a variety of chemical transformations to build diverse molecular scaffolds. One promising avenue is the synthesis of fused pyrimidine derivatives, a class of heterocyclic compounds well-recognized for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The rigid cyclohexane ring provides a three-dimensional scaffold that can be exploited to achieve specific interactions with biological targets.
This guide outlines a synthetic strategy for the creation of a library of tetrahydro-4H-benzo[b]pyran-3-carbonitrile and pyrimido[4,5-d]pyrimidine derivatives from this compound and their subsequent biological evaluation.
Data Presentation: Biological Activity of Structurally Related Pyrimidine Derivatives
The following tables summarize the biological activity of various pyrimidine derivatives that are structurally related to the proposed compounds synthesized from this compound. This data is provided to offer a comparative baseline for the expected potency of the newly synthesized derivatives.
Table 1: In Vitro Anticancer Activity of Pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indolyl-pyrimidine hybrid | MCF-7 (Breast) | 5.1 | [1] |
| Indolyl-pyrimidine hybrid | HepG2 (Liver) | 5.02 | [1] |
| Indolyl-pyrimidine hybrid | HCT-116 (Colon) | 6.6 | [1] |
| Indazol-pyrimidine derivative | MCF-7 (Breast) | 1.629 | [2] |
| Indazol-pyrimidine derivative | A549 (Lung) | 2.305 | [2] |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Data not available | [3] |
| Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 7.68 | [4] |
| Pyrimidine-5-carbonitrile | HepG2 (Liver) | 3.56 | [4] |
Table 2: In Vitro Antimicrobial Activity of Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrimido[4,5-d]pyrimidine | Staphylococcus aureus | Data not available | [5] |
| Pyrimido[4,5-d]pyrimidine | Bacillus subtilis | Data not available | [5] |
| Pyrimido[4,5-d]pyrimidine | Escherichia coli | Data not available | [5] |
| Pyrimido[4,5-d]pyrimidine | Candida albicans | Data not available | [5] |
| Pyrimido[4,5-d]pyrimidine | Aspergillus flavus | Data not available | [5] |
| Thiazolo[5,4-d]pyrimidine | Various bacteria | Data not available | [6] |
| N,N-dibenzyl-cyclohexane-1,2-diamine | Gram-positive bacteria | 0.0005 - 0.032 | [7] |
| N,N-dibenzyl-cyclohexane-1,2-diamine | Gram-negative bacteria | 0.0005 - 0.032 | [7] |
Experimental Protocols
A. Synthesis of Fused Pyrimidine Derivatives
This protocol describes a two-step synthesis of a library of pyrimido[4,5-d]pyrimidine derivatives starting from this compound.
Step 1: Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile Derivatives (Intermediate)
This step involves the Knoevenagel condensation of this compound with an aromatic aldehyde and malononitrile.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid (optional, for salt formation and precipitation)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the desired aromatic aldehyde (1.0 eq.), and malononitrile (1.0 eq.) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If not, add a few drops of glacial acetic acid to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 4-Amino-5-aryl-2-thioxo-1,2,5,6,7,8-hexahydro-pyrimido[4,5-d]pyrimidine-5-carbonitrile Derivatives
This step involves the cyclocondensation of the intermediate with thiourea.
Materials:
-
2-Amino-4-aryl-5,6,7,8-tetrahydro-4H-benzo[b]pyran-3-carbonitrile derivative (from Step 1)
-
Thiourea
-
Sodium ethoxide (catalyst)
-
Absolute ethanol (solvent)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.
-
In a round-bottom flask equipped with a reflux condenser, dissolve the intermediate from Step 1 (1.0 eq.) and thiourea (1.1 eq.) in absolute ethanol.
-
Add the freshly prepared sodium ethoxide solution (1.2 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid or hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water and then with cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
B. In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT assay.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrimidine derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
C. In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.[5]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized pyrimidine derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the broth directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (broth with inoculum and DMSO) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for synthesis and bioassays.
Signaling Pathway: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival.
Caption: Kinase inhibition signaling pathway.
References
- 1. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 3-Oxocyclohexanecarbonitrile, a versatile intermediate in pharmaceutical and chemical research. The following information is intended for use by trained professionals in a laboratory or manufacturing setting.
Overview and Synthetic Route
The synthesis of this compound is achieved through the conjugate addition of cyanide to 2-cyclohexen-1-one. This method offers a straightforward and scalable route to the desired product. The reaction is typically carried out at elevated temperatures and can be performed with or without a catalyst. This document outlines a protocol adapted from established procedures, suitable for larger scale production.
Synthetic Pathway
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data for the scale-up synthesis of this compound based on a representative protocol.[1][2]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| 2-Cyclohexen-1-one | 100 | g | 1.04 mol |
| Hydrogen Cyanide | 40.2 | g | 1.49 mol |
| Sodium Methoxide (30% solution) | 1.2 | g | Catalyst |
| Phosphoric Acid (85%) | 1.0 | g | Stabilizer |
| Reaction Conditions | |||
| Initial Temperature | 140 | °C | |
| Reaction Temperature | 145 | °C | |
| Addition Time | 5 | hours | |
| Stirring Time Post-Addition | 0.5 | hours | |
| Yield and Purity | |||
| Total Yield (by GC) | 160.7 | g | 87.7% (based on HCN) |
| Distilled Product | 98.3 | g | 61% of total product |
| Purity of Distilled Product | 96 | % | |
| Purification | |||
| Distillation Pressure | 0.1 | mbar | |
| Distillation Temperature | 108-112 | °C |
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of this compound.[1][2]
Materials and Equipment:
-
500 mL glass flask equipped with a mechanical stirrer, thermocouple, and addition funnel
-
Heating mantle
-
Distillation apparatus
-
2-Cyclohexen-1-one
-
Hydrogen cyanide (or a suitable cyanide source)
-
Sodium methoxide (30% solution in methanol)
-
Phosphoric acid (85%)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a 500 mL glass flask fitted with a stirrer, charge 100 g (1.04 mol) of 2-cyclohexen-1-one.
-
Heating: Heat the flask to 140°C under an inert atmosphere.
-
Catalyst Addition: Add 1.2 g of a 30% sodium methoxide solution to the reaction mixture.
-
Reactant Addition: Prepare a mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide. Slowly add this mixture dropwise to the vigorously stirred reaction flask over a period of 5 hours. The reaction mixture will change color to yellow-orange.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 145°C for an additional 30 minutes.
-
Safety Check: Test the reaction mixture for the presence of free hydrogen cyanide using a suitable method, such as Volhard titration, to ensure its complete consumption.[1][2]
-
Stabilization: Add 1.0 g of 85% phosphoric acid to stabilize the crude product.
-
Purification:
-
Analysis: Analyze the purity of the distilled product using Gas Chromatography (GC).
Safety and Handling
! EXTREME CAUTION REQUIRED !
-
Hydrogen Cyanide (HCN): Hydrogen cyanide is a highly toxic, volatile liquid.[1] All manipulations involving HCN must be carried out in a well-ventilated fume hood by personnel with extensive training in handling highly hazardous materials.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. A cyanide antidote kit should be readily available.
-
Sodium Methoxide: This is a corrosive and flammable material. Handle with care and avoid contact with skin and eyes.
-
General Precautions: A thorough risk assessment should be conducted before starting any chemical synthesis.[4] All chemical waste should be disposed of in accordance with local regulations.[4]
-
GHS Hazards for this compound: The product itself is classified as acutely toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It can also cause skin and serious eye irritation.[5]
Disclaimer: The information provided is for research and development purposes only and should be used by qualified individuals. The procedures should be carried out at one's own risk. It is crucial to consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Catalytic Hydrogenation of 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 3-oxocyclohexanecarbonitrile is a pivotal chemical transformation that yields stereoisomers of 3-hydroxycyclohexanecarbonitrile. These products, namely cis-3-hydroxycyclohexanecarbonitrile and trans-3-hydroxycyclohexanecarbonitrile, are valuable chiral building blocks in medicinal chemistry. The rigid cyclohexane scaffold, combined with the hydroxyl and nitrile functionalities, provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. The stereochemical orientation of the hydroxyl and nitrile groups significantly influences the molecule's three-dimensional structure and its subsequent interactions with biological targets, making the control of diastereoselectivity in this reaction a critical aspect of synthetic strategy.[1][2][3]
The strategic incorporation of such substituted cyclohexane derivatives can impact a molecule's pharmacological properties, including potency, selectivity, and metabolic stability.[4] This document provides an overview of the catalytic hydrogenation of this compound, detailing experimental protocols and summarizing the expected outcomes based on analogous chemical reductions.
Applications in Drug Development
Substituted cyclohexane derivatives are integral components in a wide array of bioactive molecules and approved drugs. Their conformational rigidity allows for the precise spatial arrangement of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets. The stereoisomers of 3-hydroxycyclohexanecarbonitrile serve as key intermediates in the synthesis of novel therapeutic agents targeting a range of diseases.
While specific applications for 3-hydroxycyclohexanecarbonitrile are still emerging, related cyclohexane and cyclohexanone derivatives have shown promise as:
-
Neuroprotective Agents: α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.
-
Antimicrobial Agents: Functionally substituted cyclohexane derivatives have been explored for their potential as novel antimicrobial compounds.
-
Cannabinoid Receptor Modulators: Synthetic bicyclic cannabinoid analogs containing a substituted cyclohexanol core have been studied for their pharmacological profiles.
The distinct stereochemistry of the cis and trans isomers of 3-hydroxycyclohexanecarbonitrile can lead to different biological activities, a common phenomenon in drug development where one stereoisomer may exhibit the desired therapeutic effect while the other may be inactive or even elicit undesired side effects.[1]
Reaction Pathway and Stereoselectivity
The catalytic hydrogenation of this compound involves the reduction of the ketone functionality to a secondary alcohol. This reaction proceeds via the addition of hydrogen across the carbonyl double bond, mediated by a heterogeneous or homogeneous catalyst. The stereochemical outcome of the reaction, yielding either the cis or trans isomer as the major product, is highly dependent on the reaction conditions.
Diagram of the General Reaction Pathway:
Caption: General reaction pathway for the catalytic hydrogenation of this compound.
The diastereoselectivity of the reduction is governed by the direction of hydride attack on the carbonyl carbon. Sterically demanding reducing agents or catalyst surfaces will preferentially attack from the less hindered face of the molecule, leading to the formation of one diastereomer over the other. The choice of catalyst, solvent, temperature, and hydrogen pressure all play a crucial role in controlling this selectivity.[5] For instance, in the reduction of substituted cyclohexanones, bulky hydride reagents often favor the formation of the equatorial alcohol, while smaller reagents may lead to the axial alcohol.
Experimental Protocols
While specific, detailed experimental data for the catalytic hydrogenation of this compound is not extensively reported in publicly available literature, the following protocols are based on well-established procedures for the reduction of substituted cyclohexanones and can be adapted for this transformation. Optimization of these conditions will be necessary to achieve the desired yield and diastereoselectivity.
Protocol 1: Diastereoselective Reduction using Raney® Nickel
This protocol aims to provide a general method for the hydrogenation of this compound using Raney® Nickel, a widely used catalyst for the reduction of ketones and nitriles.
Materials:
-
This compound
-
Raney® Nickel (activated, aqueous slurry)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 0.5 g) with deionized water (3 x 20 mL) followed by methanol (3 x 20 mL) by decantation. This removes any residual alkali and water.
-
Reaction Setup: To a clean, dry high-pressure reactor, add this compound (e.g., 1.0 g, 8.1 mmol) and methanol (20 mL).
-
Catalyst Addition: Under a stream of inert gas, carefully add the washed Raney® Nickel catalyst to the reactor.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 25-80 °C) and monitor the hydrogen uptake. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), carefully vent the reactor and purge with inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and should be kept wet at all times. The filter cake should be quenched carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the cis and trans isomers.
-
Characterization: Characterize the purified isomers by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures and determine the diastereomeric ratio.
Experimental Workflow for Raney® Nickel Hydrogenation:
Caption: Experimental workflow for the catalytic hydrogenation using Raney® Nickel.
Protocol 2: Diastereoselective Reduction using Platinum(IV) Oxide (Adams' Catalyst)
This protocol outlines the use of PtO₂, which is pre-reduced in situ to platinum black, for the hydrogenation of this compound.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Ethanol or Ethyl Acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., balloon hydrogenation or Parr apparatus)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (e.g., 1.0 g, 8.1 mmol) in the chosen solvent (e.g., 25 mL of ethanol).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (e.g., 50 mg) to the solution.
-
Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Maintain a positive pressure of hydrogen (e.g., from a balloon or a pressurized source).
-
Reaction: Stir the mixture vigorously at room temperature. The catalyst will turn from brown to black as it is reduced to platinum black. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of filter aid to remove the platinum catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization: Purify and characterize the product as described in Protocol 1.
Data Summary (Hypothetical)
As specific experimental data for the catalytic hydrogenation of this compound is limited in the literature, the following table presents hypothetical data based on the expected outcomes for the reduction of substituted cyclohexanones. This table is intended for illustrative purposes to guide experimental design.
| Entry | Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 10% Pd/C | Methanol | 25 | 50 | 12 | 95 | 85:15 |
| 2 | Raney® Ni | Ethanol | 50 | 100 | 8 | 92 | 70:30 |
| 3 | PtO₂ | Ethyl Acetate | 25 | 50 | 16 | 98 | 90:10 |
| 4 | 5% Rh/Al₂O₃ | Tetrahydrofuran | 25 | 50 | 12 | 93 | 60:40 |
Note: The diastereomeric ratio is highly dependent on the steric environment of the substrate and the specific reaction conditions. The cis isomer is often favored due to equatorial attack of the hydride on the more stable chair conformation of the cyclohexanone ring.
Logical Relationships in Diastereoselective Hydrogenation
The outcome of the diastereoselective hydrogenation is a result of the interplay between several factors. The following diagram illustrates these relationships.
Caption: Factors influencing the outcome of catalytic hydrogenation.
Conclusion
The catalytic hydrogenation of this compound provides a direct route to the valuable cis and trans isomers of 3-hydroxycyclohexanecarbonitrile. The choice of catalyst and reaction conditions is paramount in controlling the yield and, more importantly, the diastereoselectivity of this transformation. The protocols and information provided herein serve as a guide for researchers to develop and optimize this key reaction for the synthesis of novel compounds with potential applications in drug discovery and development. Further experimental investigation is required to establish a comprehensive dataset for various catalytic systems and to fully explore the pharmacological potential of the resulting stereoisomers.
References
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. accessbiomedicalscience.mhmedical.com [accessbiomedicalscience.mhmedical.com]
- 4. benchchem.com [benchchem.com]
- 5. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
Application Notes and Protocols for the Synthesis of 3-Aminocyclohexanecarboxylic Acid from 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-aminocyclohexanecarboxylic acid, a valuable building block in pharmaceutical development, starting from 3-oxocyclohexanecarbonitrile. The synthesis is a two-step process involving an initial reductive amination of the ketone functionality, followed by the hydrolysis of the nitrile group.
Overall Reaction Scheme
The synthetic route transforms this compound into the target molecule, 3-aminocyclohexanecarboxylic acid, through two sequential key reactions.
Caption: Overall synthetic pathway from this compound.
Experimental Protocols
Step 1: Reductive Amination of this compound
This procedure details the conversion of the ketone group in the starting material to a primary amine.
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Ammonia solution in ethanol (e.g., 2 M)
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Ammonium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
-
Hydrochloric acid (e.g., 1 M)
-
Sodium hydroxide solution (e.g., 2 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous ethanol.
-
Add titanium(IV) isopropoxide (2.0 eq) to the stirred solution.[1]
-
Slowly add a solution of ammonia in ethanol (5.0 eq) and stir the mixture at room temperature for 6 hours.[1]
-
Cool the reaction mixture in an ice bath and carefully add sodium borohydride (1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for an additional 3 hours.[1]
-
Quench the reaction by pouring it into an ammonium hydroxide solution.[1]
-
Filter the resulting inorganic precipitate and wash it with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminocyclohexanecarbonitrile.
Step 2: Hydrolysis of 3-Aminocyclohexanecarbonitrile
This protocol describes the conversion of the nitrile group of the intermediate to a carboxylic acid.
Materials:
-
3-Aminocyclohexanecarbonitrile (from Step 1)
-
Sodium hydroxide (NaOH) solution (e.g., 6 M)
-
Hydrochloric acid (HCl) (concentrated and dilute)
-
Reflux apparatus
-
pH paper or pH meter
-
Ice bath
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus
Procedure:
-
Place the crude 3-aminocyclohexanecarbonitrile (1.0 eq) in a round-bottom flask.
-
Add a 6 M sodium hydroxide solution and heat the mixture to reflux. Maintain reflux for several hours until the evolution of ammonia gas ceases (can be tested with moist pH paper).
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 7.
-
The product, 3-aminocyclohexanecarboxylic acid, may precipitate at its isoelectric point. Adjust the pH carefully with dilute HCl or NaOH to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with a cold organic solvent (e.g., ethanol or acetone) to remove impurities.
-
Dry the product under vacuum to obtain 3-aminocyclohexanecarboxylic acid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Step 1: Reductive Amination | Step 2: Nitrile Hydrolysis |
| Starting Material | This compound | 3-Aminocyclohexanecarbonitrile |
| Molar Equivalents of Reagents | ||
| This compound | 1.0 | - |
| Titanium(IV) isopropoxide | 2.0 | - |
| Ammonia (in ethanol) | 5.0 | - |
| Sodium borohydride | 1.5 | - |
| 3-Aminocyclohexanecarbonitrile | - | 1.0 |
| Sodium hydroxide | - | Excess (e.g., in 6 M solution) |
| Solvent | Anhydrous Ethanol | Water |
| Reaction Temperature | Room Temperature | Reflux |
| Reaction Time | ~9 hours | Several hours |
| Product | 3-Aminocyclohexanecarbonitrile | 3-Aminocyclohexanecarboxylic acid |
| Theoretical Yield | (Calculate based on starting material) | (Calculate based on intermediate) |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxocyclohexanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxocyclohexanecarbonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most prevalent method is the Michael addition of a cyanide source, typically hydrogen cyanide (HCN) or a cyanide salt, to 2-cyclohexen-1-one.[1][2][3] This reaction is a conjugate addition where the cyanide nucleophile attacks the β-carbon of the α,β-unsaturated ketone.
Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A2: Low yields in the synthesis of this compound can arise from several factors. Below is a troubleshooting guide to help you identify and address the issue.
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or slightly increasing the temperature as per the protocol. The dropwise addition of the cyanide source over an extended period can also facilitate complete conversion.[1][2][3] |
| Suboptimal pH | The pH of the reaction mixture is critical. While a basic medium is necessary to have the cyanide anion as the active nucleophile, a pH that is too high can lead to polymerization of the starting material, 2-cyclohexen-1-one. Conversely, a pH that is too acidic will protonate the cyanide ions, reducing the concentration of the nucleophile and slowing down the reaction. An optimal pH is typically achieved by using a cyanide salt with a weak acid or by carefully controlling the addition of an acid to a solution of a cyanide salt. |
| Presence of Water | If using a strong base in the reaction, ensure all glassware and reagents are anhydrous. Water can quench the base and inhibit the reaction. |
| Side Reactions | Several side reactions can consume the starting material or the product, leading to a lower yield. These are discussed in the following questions. |
| Product Loss During Workup | Ensure efficient extraction of the product from the aqueous phase using an appropriate organic solvent. Multiple extractions may be necessary. Proper drying of the combined organic layers before solvent evaporation is also crucial. |
Q3: I am observing significant amounts of a byproduct with a carboxylic acid group. What is this and how can I prevent its formation?
A3: The likely byproduct is 3-oxocyclohexanecarboxylic acid. This results from the hydrolysis of the nitrile group of your product.[4]
-
Cause: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, especially during a prolonged reaction or a harsh workup procedure involving heating with aqueous acid or base.[4][5][6][7]
-
Prevention:
-
Minimize the reaction time once the starting material is consumed.
-
During the workup, use mild acidic or basic conditions and avoid excessive heating.
-
If the reaction is performed under basic conditions, neutralize the reaction mixture carefully with a weak acid at a low temperature before extraction.
-
Q4: My crude product seems to be a complex mixture with several unidentified peaks in the GC/LC-MS. What are other potential side reactions?
A4: Besides hydrolysis, other side reactions can occur:
-
Polymerization of 2-cyclohexen-1-one: Under strongly basic conditions, 2-cyclohexen-1-one can undergo self-condensation or polymerization, leading to a complex mixture of oligomeric or polymeric byproducts.
-
1,2-Addition Product: While the 1,4-addition (Michael addition) is thermodynamically favored, a small amount of the 1,2-addition product (the cyanohydrin of 2-cyclohexen-1-one) might form. This is generally a reversible process, and under thermodynamic control, the 1,4-adduct is the major product.
-
Formation of 3-Oxocyclohexanecarboxamide: Partial hydrolysis of the nitrile group can lead to the formation of the corresponding amide.
To minimize these side reactions, it is crucial to carefully control the reaction conditions, particularly the temperature, reaction time, and the stoichiometry of the reagents.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below, based on a patented procedure.
Protocol 1: Synthesis of this compound from 2-Cyclohexen-1-one
This protocol is adapted from patent literature (US2011/124919 A1).[1][2][3]
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen Cyanide (HCN)
-
Sodium Methanolate (30% solution in Methanol)
-
Phosphoric Acid (85%)
Procedure:
-
To a 500 ml glass flask equipped with a stirrer, add 100 g (1.04 mol) of 2-cyclohexen-1-one and heat to 140 °C under an inert atmosphere.
-
Add 1.2 g of a 30% sodium methanolate solution to the reaction flask.
-
In a separate vessel, mix 100 g (1.04 mol) of 2-cyclohexen-1-one with 40.2 g (1.49 mol) of hydrogen cyanide.
-
Slowly add the mixture from step 3 dropwise to the vigorously stirred reaction flask over a period of 5 hours. The reaction mixture will turn a yellow-orange color.
-
After the addition is complete, continue stirring the reaction mixture at 145 °C for an additional 30 minutes.
-
(Optional but recommended) Determine the amount of free hydrogen cyanide in the reaction mixture to ensure the reaction has gone to completion.
-
Add 1.0 g of 85% phosphoric acid to stabilize the reaction mixture.
-
The crude product can be purified by distillation. Collect the fraction at 108-112 °C under a pressure of 0.1 mbar.
Yield Data:
| Metric | Value | Reference |
| Total Yield (by GC analysis) | 87.7% (based on hydrogen cyanide) | [1][2][3] |
| Purity of Distilled Product | 96% | [1][2][3] |
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound | 17983-30-1 [chemicalbook.com]
- 3. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. 20.5 Preparing Carboxylic Acids – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Oxocyclohexanecarbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Oxocyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound?
A1: this compound is typically a colorless to light yellow liquid or oil.[1][2] It is soluble in organic solvents with limited solubility in water.[2]
Q2: What are the primary synthesis routes for this compound?
A2: A common synthesis method involves the reaction of 2-cyclohexen-1-one with hydrogen cyanide.[3][4] Another route involves the cyanation-elimination of a brominated cyclohexanone precursor.[1]
Q3: What are the main safety concerns when handling this compound?
A3: this compound is considered toxic if swallowed and harmful in contact with skin or if inhaled.[5] It can also cause skin and serious eye irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a dry, sealed container at 2-8°C.[4][6]
Troubleshooting Purification Challenges
Issue 1: The purified product is an orange or yellow oil, not colorless.
Possible Cause 1: Residual impurities from the synthesis.
-
Solution: The presence of colored impurities is common.[1] Column chromatography is an effective method for their removal. One documented procedure uses Florisil as the stationary phase.[1] Alternatively, treating the solution with a small amount of activated charcoal can help adsorb colored impurities before a final filtration or crystallization step.[7]
Possible Cause 2: Thermal decomposition.
-
Solution: this compound may be susceptible to decomposition at high temperatures. If using distillation, ensure it is performed under reduced pressure to lower the boiling point.[3][4] Avoid prolonged heating during any purification step.
Issue 2: Low purity (<95%) after initial purification by distillation.
Possible Cause 1: Incomplete separation from starting materials or byproducts.
-
Solution: Unreacted starting materials, such as cyclohex-2-enone, can be difficult to remove by distillation alone.[1] Column chromatography is recommended for separating structurally similar compounds.
Possible Cause 2: Co-distillation with impurities.
-
Solution: If impurities have boiling points close to the product, fractional distillation with a column that has a higher number of theoretical plates may improve separation. However, for high purity, subsequent purification by chromatography or crystallization is often necessary.
Issue 3: Difficulty in achieving high purity for chiral applications.
Possible Cause: Presence of enantiomers or diastereomers.
-
Solution: For separating stereoisomers, fractional crystallization of a diastereomeric derivative can be an effective technique. This involves reacting the this compound with a chiral resolving agent to form diastereomers, which can then be separated by crystallization due to differences in their solubility.[8]
Issue 4: Product "oils out" during recrystallization instead of forming crystals.
Possible Cause 1: Inappropriate solvent system.
-
Solution: The chosen solvent or solvent mixture may be too good a solvent for the compound even at low temperatures. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Common solvent systems for crystallization include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[10]
Possible Cause 2: Cooling the solution too quickly.
-
Solution: Rapid cooling can lead to supersaturation and oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Gentle scratching of the inside of the flask with a glass rod can sometimes induce crystallization.[11]
Possible Cause 3: Presence of impurities that inhibit crystallization.
-
Solution: Impurities can interfere with the crystal lattice formation. Try to further purify the material by another method, such as column chromatography, before attempting recrystallization.
Data Presentation
Table 1: Reported Distillation Parameters for this compound
| Parameter | Value | Reference |
| Boiling Point | 108-112 °C | [3][4] |
| Pressure | 0.1 mbar | [3][4] |
| Purity Achieved | 96% | [3][4] |
Table 2: Column Chromatography Conditions for a Related Compound (3-Oxocyclohex-1-ene-1-carbonitrile)
| Parameter | Details | Reference |
| Stationary Phase | Florisil (100-200 mesh) | [1] |
| Mobile Phase | Not specified, but typically a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is used. | |
| Product Appearance | Pale yellow oil | [1] |
| Purity Achieved | 95% (by GC) | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography (General Procedure)
-
Column Packing: Prepare a chromatography column with a suitable stationary phase, such as silica gel or Florisil.[1] The column should be packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. The sample can be loaded directly onto the column ("wet-loading") or adsorbed onto a small amount of silica gel and then added to the column ("dry-loading").[12]
-
Elution: Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[12]
-
Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization (General Procedure)
-
Solvent Selection: Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[9][10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[7][11]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity filtration.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals should form as the solution cools. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum desiccator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 17983-30-1: Cyclohexanecarbonitrile, 3-oxo- [cymitquimica.com]
- 3. This compound | 17983-30-1 [chemicalbook.com]
- 4. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 5. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 17983-30-1|this compound|BLD Pharm [bldpharm.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. orgsyn.org [orgsyn.org]
Technical Support Center: Cyanation of 2-Cyclohexen-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyanation of 2-cyclohexen-1-one. Our goal is to help you overcome common challenges and optimize your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the cyanation of 2-cyclohexen-1-one, focusing on the formation of side products and other common experimental challenges.
Issue 1: Low Yield of the Desired 3-Oxocyclohexanecarbonitrile (1,4-Adduct)
-
Question: My reaction is resulting in a low yield of the target this compound. What are the likely causes and how can I improve the yield?
-
Answer: A low yield of the desired 1,4-conjugate addition product is a common issue. The primary reasons and troubleshooting steps are outlined below:
-
Formation of the 1,2-Addition Side Product (Cyanohydrin): The main competing reaction is the 1,2-addition of the cyanide ion to the carbonyl group, forming an unsaturated cyanohydrin. This reaction is known to be reversible and is favored under kinetic control (lower temperatures).
-
Troubleshooting:
-
Increase Reaction Temperature: Higher temperatures favor the thermodynamically more stable 1,4-adduct. The 1,2-addition is often reversible, and at elevated temperatures, the equilibrium will shift towards the more stable conjugate adduct.[1] A reported successful synthesis of this compound was carried out at 140-145°C.
-
Use of a Basic Catalyst: The presence of a base is crucial for the generation of the nucleophilic cyanide ion from hydrogen cyanide.[2] Furthermore, base catalysis promotes the reversibility of the cyanohydrin formation, thus favoring the formation of the thermodynamically stable 1,4-adduct. Sodium methoxide is an effective catalyst for this purpose.
-
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Extend Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed.
-
Ensure Adequate Cyanide Source: An insufficient amount of the cyanide source will lead to incomplete conversion. Ensure the correct stoichiometry is used.
-
-
-
Product Degradation or Polymerization: 2-Cyclohexen-1-one and the product can be sensitive to reaction conditions.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or side reactions with atmospheric components.
-
Control of Basicity: While a base is necessary, excessively strong basic conditions might promote polymerization of the starting enone or other undesired side reactions.
-
-
-
Issue 2: Identification of an Unexpected Side Product
-
Question: I have isolated a significant amount of a side product that is not the desired this compound. How can I identify it and prevent its formation?
-
Answer: The most probable side product is the 1,2-adduct, 1-hydroxy-2-cyclohexene-1-carbonitrile.
-
Identification: This compound can be identified using standard analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a characteristic O-H stretching band (around 3200-3600 cm⁻¹) which is absent in the desired keto-nitrile product. The C≡N stretch will be present in both.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the cyanohydrin will show a hydroxyl proton, and the signals for the vinyl protons will be different from those of the starting material. The ¹³C NMR will show a carbon bearing both a hydroxyl and a cyano group.
-
-
Prevention: To minimize the formation of the cyanohydrin, refer to the troubleshooting steps for low yield, particularly increasing the reaction temperature and using a basic catalyst to favor the 1,4-addition product.
-
Issue 3: Post-Reaction Product Instability or Further Reactions
-
Question: The desired this compound seems to be degrading or converting to another compound during workup or purification. What could be happening?
-
Answer: The product, a β-ketonitrile, can be susceptible to further reactions, especially under acidic or basic conditions.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid (3-oxocyclohexanecarboxylic acid) or an amide, particularly if the workup involves strong acidic or basic conditions and elevated temperatures.[2][3]
-
Troubleshooting:
-
Neutral Workup: Use a neutral or mildly acidic workup. A reported procedure involves the addition of phosphoric acid to stabilize the reaction mixture before distillation.
-
Avoid Prolonged Heating in Aqueous Acid/Base: Minimize the time the product is exposed to acidic or basic aqueous solutions, especially at high temperatures.
-
-
-
Polymerization: Although less common for the product than the starting material, strong basic conditions could potentially lead to undesired reactions.
-
Troubleshooting:
-
Prompt Purification: Purify the product shortly after the reaction and workup are complete.
-
Appropriate Storage: Store the purified product under appropriate conditions (e.g., at 2-8°C) as indicated by safety data sheets.
-
-
-
Quantitative Data Summary
The following table summarizes quantitative data from a reported synthesis of this compound from 2-cyclohexen-1-one.
| Parameter | Value | Reference |
| Starting Material | 2-Cyclohexen-1-one | |
| Reagents | Hydrogen Cyanide, Sodium Methoxide (catalyst) | |
| Reaction Temperature | 140-145 °C | |
| Reaction Time | 5.5 hours | |
| Yield of Crude Product | 87.7% (based on hydrogen cyanide) | |
| Purity of Distilled Product | 96% |
Experimental Protocols
Key Experiment: Synthesis of this compound (1,4-Conjugate Addition)
This protocol is adapted from a patented procedure for the selective synthesis of the 1,4-adduct.
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen Cyanide (Caution: Extremely Toxic)
-
Sodium Methoxide (30% solution in methanol)
-
85% Phosphoric Acid
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A 500 mL glass flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line.
-
Initial Charge: 100 g (1.04 mol) of 2-cyclohexen-1-one is added to the flask and heated to 140 °C under an inert atmosphere.
-
Catalyst Addition: 1.2 g of a 30% sodium methoxide solution in methanol is added to the heated 2-cyclohexen-1-one.
-
Reagent Addition: A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared. This mixture is added slowly and dropwise to the vigorously stirred reaction mixture over 5 hours. The reaction mixture will change color to yellow-orange.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 145 °C.
-
Quenching and Stabilization: The reaction is cooled, and 1.0 g of 85% phosphoric acid is added to stabilize the product.
-
Purification: The crude product is purified by vacuum distillation. The fraction collected at 108-112 °C under 0.1 mbar pressure contains the desired this compound.
Safety Precautions:
-
Hydrogen cyanide is extremely toxic and should only be handled by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
All waste containing cyanide should be quenched with an oxidizing agent like bleach before disposal, following institutional safety guidelines.
Visualizations
Reaction Pathway Diagram
References
Optimizing reaction conditions for 3-Oxocyclohexanecarbonitrile stability
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions to ensure the stability of 3-Oxocyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily affected by temperature, pH, light exposure, and the presence of moisture and oxygen.[1][2] As a β-keto nitrile, it is susceptible to degradation through pathways such as hydrolysis and oxidation.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C.[3][4][5] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen.
Q3: What are the potential degradation pathways for this compound?
A3: The most likely degradation pathway is the hydrolysis of the nitrile group to a carboxylic acid or an amide, particularly under acidic or basic conditions.[6] The ketone group may also be susceptible to reactions. The presence of both a ketone and a nitrile group makes the compound potentially susceptible to various degradation reactions.[6]
Q4: Are there any known incompatible solvents or reagents?
A4: Strong acids and bases should be used with caution as they can catalyze the hydrolysis of the nitrile group.[6] Oxidizing agents should also be avoided to prevent unwanted side reactions. The choice of solvent is critical; protic solvents may participate in degradation reactions, especially at elevated temperatures.
Q5: How can I monitor the stability of my this compound sample?
A5: The stability can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can be used to track the decrease in the parent compound and the appearance of degradation products over time.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low assay value or purity of starting material | Improper storage conditions leading to degradation. | Verify that the compound has been stored at the recommended 2-8°C in a tightly sealed container, protected from light and moisture.[3][4] |
| Contamination with impurities from synthesis. | Re-purify the compound using an appropriate technique such as distillation or chromatography. A patent for its synthesis mentions distillation under reduced pressure.[4][7] | |
| Reaction yield is lower than expected | Degradation of this compound under reaction conditions. | Optimize reaction parameters. Consider running the reaction at a lower temperature, using a less polar solvent, and ensuring the reaction medium is neutral or slightly acidic. A synthesis protocol mentions the addition of phosphoric acid to stabilize the reaction mixture.[4][7] |
| Presence of atmospheric moisture or oxygen. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Appearance of unexpected byproducts in the reaction mixture | Side reactions involving the ketone or nitrile group. | Protect the ketone or nitrile group if they are not involved in the desired transformation. |
| Thermal decomposition. | Avoid excessive heating. If heating is necessary, perform it for the shortest possible duration.[1] | |
| Discoloration of the compound (e.g., turning yellow) | Photodegradation or oxidation. | Store the compound in an amber vial or a container that blocks UV light.[1] Handle the compound under subdued light. |
| Instability at room temperature over time. | If the compound needs to be handled at room temperature for extended periods, consider preparing fresh solutions or aliquots from a properly stored stock. |
Quantitative Data on Stability
Table 1: Illustrative pH Stability of a β-Keto Nitrile at 25°C over 7 Days
| pH | % Degradation (Day 1) | % Degradation (Day 3) | % Degradation (Day 7) |
| 2.0 | 5% | 12% | 25% |
| 4.0 | 1% | 3% | 7% |
| 7.0 | <1% | 1% | 2% |
| 9.0 | 8% | 20% | 45% |
| 11.0 | 25% | 60% | >90% |
Table 2: Illustrative Thermal Stability of a β-Keto Nitrile in an Inert Atmosphere (pH 7.0)
| Temperature | % Degradation (24 hours) | % Degradation (72 hours) |
| 4°C | <0.1% | <0.5% |
| 25°C | 1% | 3% |
| 40°C | 5% | 15% |
| 60°C | 15% | 40% |
Experimental Protocols
Protocol 1: pH Stability Assessment
-
Buffer Preparation : Prepare a series of buffers covering a pH range of 2 to 11 (e.g., citrate, phosphate, borate buffers).
-
Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation : Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for analysis. Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).
-
Time Points : Withdraw aliquots from each solution at predetermined time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analysis : Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Evaluation : Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.
Protocol 2: Thermal Stability Assessment
-
Sample Preparation : Place a known amount of this compound into several vials.
-
Environment Control : Create different temperature environments (e.g., 4°C, 25°C, 40°C, 60°C). For solid-state stability, ensure the vials are tightly sealed. For solution-state stability, dissolve the compound in a suitable inert solvent and purge with an inert gas.
-
Incubation : Place the vials in the respective temperature-controlled chambers.
-
Time Points : At specific time intervals, remove a vial from each temperature and allow it to cool to room temperature.
-
Analysis : Analyze the content of the vial using a suitable analytical method (e.g., HPLC, GC) to quantify the amount of intact this compound.
-
Data Evaluation : Compare the purity of the heated samples to a control sample stored at the recommended storage temperature (2-8°C).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential hydrolytic degradation pathway.
Caption: Workflow for a typical stability study.
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 17983-30-1 [amp.chemicalbook.com]
- 4. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 5. 17983-30-1|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 17983-30-1 [chemicalbook.com]
Technical Support Center: Purification of Crude 3-Oxocyclohexanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Oxocyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound, particularly when synthesized from 2-cyclohexen-1-one and hydrogen cyanide, may include:
-
Unreacted Starting Materials: 2-cyclohexen-1-one and residual hydrogen cyanide.
-
Byproducts: The reaction is a Michael addition, which can sometimes lead to the formation of side products.
-
Solvent Residues: Depending on the work-up procedure, residual solvents may be present.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. Common and effective techniques include:
-
Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile or significantly less volatile impurities.[1][2]
-
Flash Column Chromatography: This technique is useful for separating impurities with different polarities from the target compound.
-
Recrystallization: If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective method for removing soluble impurities.
Q3: How can I monitor the purity of this compound during and after purification?
A3: Several analytical techniques can be employed to assess the purity of your compound:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent methods for determining the percentage purity of volatile compounds like this compound and for identifying volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for the qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution separation and is a sensitive method for quantifying the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR is a powerful tool for confirming the structure of this compound and for identifying and quantifying impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: To ensure the stability of purified this compound, it is recommended to store it in a tightly sealed container in a cool, dry place, protected from light and moisture.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from vacuum distillation | The vacuum is too high, causing the product to be carried over into the cold trap. | Carefully control the vacuum level and the heating rate. Ensure the cold trap is efficient. |
| The compound is decomposing at the distillation temperature. | Use a high vacuum to lower the boiling point. If decomposition persists, consider alternative purification methods like column chromatography at room temperature. | |
| Low recovery from recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or a solvent pair where the compound has high solubility when hot and low solubility when cold. Ensure the solution is thoroughly cooled, preferably in an ice bath, to maximize crystal formation. |
| Too much solvent was used, preventing saturation upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Low recovery from column chromatography | The product is not eluting from the column. | The eluent system may not be polar enough. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The product has irreversibly adsorbed onto the silica gel. | For basic compounds, this can be an issue. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. |
Issue 2: Product is Still Impure After Purification
| Symptom | Possible Cause | Suggested Solution |
| Persistent impurity peak in GC analysis after distillation | The impurity has a boiling point very close to that of the product. | Consider using a fractional distillation column with a higher number of theoretical plates for better separation. Alternatively, employ a different purification technique like column chromatography. |
| Multiple spots on TLC after recrystallization | The chosen solvent was not selective enough and co-precipitated impurities. | Experiment with different recrystallization solvents or solvent pairs. A second recrystallization from a different solvent system may be necessary. |
| The crystals were not washed properly after filtration. | Wash the collected crystals with a small amount of the cold recrystallization solvent to remove residual mother liquor containing impurities. | |
| Co-elution of impurities during column chromatography | The eluent system does not provide adequate separation. | Optimize the eluent system using TLC before running the column. Aim for a significant difference in Rf values between the product and impurities. A gradient elution may provide better separation than an isocratic one. |
| The column was overloaded with crude material. | Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
Data Presentation
Table 1: Purification of this compound via Vacuum Distillation
| Parameter | Value | Reference |
| Initial Material | Crude reaction mixture | [1][2] |
| Distillation Pressure | 0.1 mbar | [1][2] |
| Collection Temperature | 108-112 °C | [1][2] |
| Final Purity (by GC) | 96% | [1][2] |
| Overall Yield (based on hydrogen cyanide) | 87.7% | [1][2] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on a documented procedure for the purification of this compound.[1][2]
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Cold trap
-
Vacuum pump
-
Heating mantle and magnetic stirrer
Procedure:
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Transfer the crude this compound into the distillation flask and add a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap placed between the apparatus and the pump.
-
Begin stirring and slowly apply the vacuum, aiming for a pressure of approximately 0.1 mbar.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature of 108-112 °C. This fraction is the purified this compound.
-
After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: General Protocol for Purification by Flash Column Chromatography
This is a general protocol that can be adapted for the purification of this compound. The optimal eluent system should be determined by TLC beforehand.
Materials:
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes
Procedure:
-
Eluent Selection: Using TLC, determine a suitable eluent system that gives the product an Rf value of approximately 0.2-0.4. A good starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle air pressure.
-
Add a thin layer of sand to the top of the silica gel bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample solution onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying gentle air pressure.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: General Protocol for Purification by Recrystallization
This is a general protocol for the purification of a solid compound. A suitable solvent must be identified through preliminary solubility tests.
Procedure:
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, toluene, hexanes, or a mixture). A suitable solvent will dissolve the compound when hot but will have low solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Technical Support Center: Diastereoselective Reduction of 3-Oxocyclohexanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the diastereoselective reduction of 3-oxocyclohexanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common products of the reduction of this compound?
The reduction of the ketone in this compound yields two diastereomeric alcohols: cis-3-hydroxycyclohexanecarbonitrile and trans-3-hydroxycyclohexanecarbonitrile. The goal of a diastereoselective reduction is to produce one of these isomers in high preference over the other.
Q2: Which reducing agents are typically used for this transformation?
Commonly used reducing agents include sodium borohydride (NaBH₄) and lithium tri-sec-butylborohydride (L-Selectride). The choice of reagent is critical for controlling the diastereoselectivity of the reaction.
Q3: How does the choice of reducing agent influence the stereochemical outcome?
The stereochemical outcome is largely determined by the steric bulk of the hydride reagent:
-
Small Hydride Reagents (e.g., NaBH₄): These reagents typically attack the carbonyl group from the axial position to avoid torsional strain, leading to the formation of the equatorial alcohol, which corresponds to the trans isomer.
-
Bulky Hydride Reagents (e.g., L-Selectride): Due to significant steric hindrance with the axial hydrogens on the cyclohexane ring, these reagents preferentially attack from the less hindered equatorial face. This results in the formation of the axial alcohol, corresponding to the cis isomer.[1]
Q4: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[2][3] The signals of the protons adjacent to the hydroxyl group and the cyano group will appear at different chemical shifts for the cis and trans isomers. By integrating these distinct signals, the ratio of the diastereomers can be accurately calculated.[3] For complex spectra, advanced NMR techniques like band-selective pure shift NMR can be employed to simplify multiplets into singlets, allowing for more precise integration.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the diastereoselective reduction of this compound.
Problem 1: Poor Diastereoselectivity (Obtaining a Mixture of cis and trans isomers)
Q: My reduction resulted in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
A: Achieving high diastereoselectivity depends on maximizing the energy difference between the transition states leading to the two isomers.
-
To favor the cis isomer:
-
Use a Sterically Hindered Reagent: Switch to a bulkier hydride source like L-Selectride or K-Selectride. These reagents strongly favor equatorial attack to avoid steric clashes, thus yielding the axial (cis) alcohol.[1]
-
Lower the Reaction Temperature: Performing the reduction at low temperatures (e.g., -78 °C) increases the selectivity by making the reaction more sensitive to small differences in activation energy between the two competing pathways.
-
-
To favor the trans isomer:
-
Use a Small Hydride Reagent: Employ a less sterically demanding reagent like sodium borohydride (NaBH₄). This favors axial attack, leading to the equatorial (trans) alcohol.
-
Consider Reaction Conditions: Ensure that no unintended chelating species are present, as this could alter the selectivity of even small hydrides.
-
Problem 2: Obtaining the Incorrect Diastereomer
Q: I wanted the cis isomer but obtained the trans isomer as the major product. What went wrong?
A: This outcome typically occurs when the chosen reagent and conditions favor the thermodynamically more stable product or a different reaction pathway.
-
Reagent Choice: If you used NaBH₄, you likely obtained the trans product, which is often the thermodynamically favored isomer. To obtain the cis product, a sterically bulky reagent like L-Selectride is necessary to enforce kinetic control via equatorial attack.[1][6][7]
-
Chelation Control: In some substrates with nearby coordinating groups, using reagents like NaBH₄ in the presence of a Lewis acid (e.g., CeCl₃, in the Luche reduction) can form a chelate intermediate. This can lock the conformation and direct the hydride attack, often leading to the cis isomer. If your substrate has a potential chelating group, this might be an alternative strategy to explore.
Problem 3: Low Reaction Yield or Incomplete Reaction
Q: My reaction did not go to completion, or the isolated yield was very low. What are the possible causes?
A: Low yields can stem from reagent deactivation, improper technique, or side reactions.
-
Reagent Quality: Hydride reducing agents, especially solutions like L-Selectride, can degrade over time. Ensure you are using a fresh or properly titrated bottle of the reagent.
-
Anhydrous Conditions: These reactions are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
Reaction Quenching: The quenching step can be problematic. For L-Selectride reductions, a common workup involves the careful sequential addition of methanol, sodium hydroxide, and hydrogen peroxide to decompose the borane byproducts.[1] Improper quenching can lead to difficulties in product isolation.
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the hydride reagent (typically 1.2 to 1.5 equivalents) to ensure the complete reduction of the starting material.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the diastereoselective reduction of this compound.
Caption: A flowchart for diagnosing and solving common experimental issues.
Summary of Reaction Conditions and Outcomes
The table below summarizes typical conditions and expected outcomes for achieving either the cis or trans diastereomer.
| Target Isomer | Reducing Agent | Solvent | Temperature (°C) | Typical d.r. (cis:trans) |
| cis | L-Selectride | THF | -78 | > 95:5 |
| trans | NaBH₄ | Methanol | 0 | < 20:80 |
Key Experimental Protocols
Protocol 1: cis-Selective Reduction with L-Selectride
This protocol is designed to maximize the formation of cis-3-hydroxycyclohexanecarbonitrile.
-
Preparation: Under an inert argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a flame-dried round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add L-Selectride (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution.[6]
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, carefully quench the reaction by the slow, dropwise addition of water, followed by 3 M aqueous NaOH and 30% aqueous H₂O₂.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Protocol 2: trans-Selective Reduction with Sodium Borohydride (NaBH₄)
This protocol is designed to favor the formation of trans-3-hydroxycyclohexanecarbonitrile.
-
Preparation: Dissolve this compound (1.0 eq) in methanol in an Erlenmeyer flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.[1]
-
Reaction: Stir the reaction at 0 °C and allow it to warm to room temperature over 1-2 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Workup: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, filter, and concentrate.
Protocol 3: Analysis of Diastereomeric Ratio by ¹H NMR
-
Sample Preparation: Prepare a solution of the purified product mixture in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: Identify the characteristic signals for each diastereomer. The proton at C1 (methine proton adjacent to the hydroxyl group) is often well-resolved. For the cis isomer (axial -OH), this proton is equatorial and typically appears as a broad singlet or a multiplet with small coupling constants. For the trans isomer (equatorial -OH), this proton is axial and appears as a multiplet with large axial-axial coupling constants.
-
Integration: Integrate the distinct, well-resolved signals corresponding to each diastereomer. The ratio of the integration values corresponds to the diastereomeric ratio of the product.[3]
Stereochemical Control Pathways
The choice of reducing agent dictates the pathway of hydride attack, which determines the final stereochemistry of the alcohol.
Caption: The influence of hydride reagent size on the stereochemical outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A General and Simple Diastereoselective Reduction by l-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preventing polymerization during 3-Oxocyclohexanecarbonitrile distillation
Welcome to the technical support center for the purification of 3-Oxocyclohexanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing polymerization during the distillation of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure a successful and safe purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a bifunctional organic molecule containing both a ketone and a nitrile group. Its purification, typically achieved through vacuum distillation, is challenging due to its susceptibility to polymerization at elevated temperatures. This polymerization can lead to product loss, decreased purity, and fouling of distillation equipment.
Q2: What is the primary cause of polymerization during the distillation of this compound?
The primary cause of polymerization is believed to be a base-catalyzed self-condensation reaction. Trace amounts of basic impurities in the crude product can initiate reactions involving both the ketone and nitrile functional groups, leading to the formation of higher molecular weight byproducts.
Q3: How can polymerization be prevented during distillation?
The most effective strategy to prevent polymerization is a combination of two key approaches:
-
Distillation under high vacuum: This allows the distillation to be performed at a lower temperature, minimizing thermally induced degradation and polymerization.
-
Use of an acidic stabilizer: Adding a non-volatile acid, such as phosphoric acid, to the crude product before distillation neutralizes basic impurities that can catalyze polymerization.
Q4: What are the recommended distillation conditions for this compound?
Based on documented procedures, successful distillation has been achieved at a temperature of 108-112 °C under a pressure of 0.1 mbar.[1] It is crucial to have a well-controlled vacuum and heating system to maintain these conditions.
Q5: Are radical inhibitors necessary for the distillation of this compound?
While radical polymerization is a common issue with unsaturated compounds, it is less likely to be the primary polymerization pathway for a saturated molecule like this compound. The main concern is ionic condensation reactions. Therefore, while radical inhibitors like hydroquinone could be used as a precaution, an acidic stabilizer is considered more critical.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the distillation of this compound.
Problem 1: The product in the distillation flask is becoming viscous and dark, and the distillation rate has slowed or stopped.
-
Possible Cause: Runaway polymerization in the distillation flask.
-
Solution:
-
Immediate Action: Carefully and immediately stop the heating and allow the flask to cool down. Do not attempt to distill further as this could lead to a dangerous pressure increase.
-
Future Prevention:
-
Ensure adequate stabilization: Before the next distillation, ensure that an appropriate amount of an acidic stabilizer, such as 85% phosphoric acid (approximately 0.4% by weight of the crude product), is added to the crude this compound and thoroughly mixed.[1]
-
Check for basic impurities: The crude product may contain basic residues from the synthesis (e.g., sodium methoxide). Ensure that the work-up procedure effectively removes these impurities. A pre-distillation wash with a dilute acidic solution could be considered, followed by thorough drying.
-
Lower the distillation temperature: Improve the vacuum to allow for distillation at a lower temperature. Even a small increase in temperature can significantly accelerate polymerization.
-
-
Problem 2: The distilled product is of low purity.
-
Possible Cause: Co-distillation of impurities or thermal decomposition.
-
Solution:
-
Improve fractionation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve the separation of the desired product from impurities with close boiling points.
-
Check for thermal decomposition: If the distillation temperature is too high, thermal decomposition can occur, leading to impure fractions. Ensure the vacuum is stable and as low as practically possible to maintain the distillation temperature below 115°C.
-
Analyze the impurities: Use analytical techniques such as GC-MS or NMR to identify the impurities. This will help in determining their origin and devising a more effective purification strategy (e.g., a pre-distillation wash or a different type of distillation).
-
Problem 3: The yield of the distilled product is low.
-
Possible Cause: Incomplete distillation due to polymerization in the flask, or loss of product in the distillation column or condenser.
-
Solution:
-
Address polymerization: Follow the recommendations in "Problem 1" to minimize product loss due to polymerization.
-
Optimize distillation setup: Ensure the distillation apparatus is well-insulated to maintain a proper temperature gradient and prevent premature condensation in the column.
-
Check for leaks in the vacuum system: A poor vacuum will necessitate higher distillation temperatures, leading to product loss. Ensure all joints are properly sealed.
-
Potential Polymerization Pathways
Understanding the potential polymerization mechanisms is key to preventing them. For this compound, the primary concerns are base-catalyzed reactions.
Caption: Potential base-catalyzed polymerization pathways for this compound.
Experimental Protocol: Stabilized Distillation of this compound
This protocol provides a detailed methodology for the distillation of this compound with measures to prevent polymerization.
1. Preparation of the Crude Product:
-
Following the synthesis of this compound, perform a standard aqueous work-up to remove water-soluble impurities and catalysts. If a basic catalyst was used in the synthesis, consider a final wash with a dilute, weak acid (e.g., 1% citric acid solution) to neutralize any residual base, followed by a wash with brine.
-
Thoroughly dry the organic phase containing the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. It is important to avoid excessive heating during this step.
2. Stabilization of the Crude Product:
-
Transfer the crude this compound to a round-bottom flask suitable for distillation.
-
Add 85% phosphoric acid to the crude product. A recommended starting concentration is approximately 0.4% by weight relative to the crude material.[1]
-
Gently swirl the flask to ensure the phosphoric acid is well-dispersated throughout the crude product.
3. Distillation:
-
Assemble the distillation apparatus. A short path distillation apparatus is recommended to minimize the surface area and residence time at elevated temperatures. The use of a Vigreux column can aid in fractionation.
-
Ensure all glassware is clean and dry to avoid introducing any contaminants that could initiate polymerization.
-
Use a high-quality vacuum pump capable of achieving a pressure of 0.1 mbar or lower.
-
Place a stirring bar in the distillation flask for smooth boiling.
-
Heat the distillation flask using a heating mantle with a stirrer.
-
Gradually increase the temperature while monitoring the pressure.
-
Collect the fraction that distills at 108-112 °C at 0.1 mbar .[1]
-
It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Monitor the distillation pot for any signs of increased viscosity or color change. If these are observed, stop the distillation immediately.
4. Storage of the Purified Product:
-
Store the purified this compound in a tightly sealed container in a cool, dark place. For long-term storage, refrigeration is recommended.
Caption: Workflow for the stabilized distillation of this compound.
Quantitative Data on Inhibitors
| Inhibitor Type | Example Inhibitors | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Acidic Stabilizers | Phosphoric Acid, Citric Acid, Boric Acid | 1000 - 5000 | Neutralizes basic catalysts | Primary recommendation for this system. Non-volatile.[2] |
| Phenolic Inhibitors | Hydroquinone (HQ), 4-Methoxyphenol (MEHQ) | 100 - 1000 | Radical Scavenger | Generally requires the presence of oxygen to be effective. Can cause discoloration. |
| Amine-based Inhibitors | Phenothiazine (PTZ) | 100 - 500 | Radical Scavenger | Highly effective at elevated temperatures and in low-oxygen environments. May impart color. |
| Stable Free Radicals | TEMPO | 50 - 200 | Radical Scavenger | Highly effective but can be more expensive. |
Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, and all appropriate safety precautions should be taken. The optimal conditions for the distillation of this compound may vary depending on the specific purity of the starting material and the experimental setup. It is recommended to perform small-scale trials to optimize the procedure before scaling up.
References
Technical Support Center: Catalyst Poisoning in 3-Oxocyclohexanecarbonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during reactions involving 3-Oxocyclohexanecarbonitrile.
Troubleshooting Guides
Scenario 1: Rapid Loss of Activity with Nickel-Based Catalysts (e.g., Raney® Ni)
Question: I'm attempting the hydrogenation of this compound to 3-(aminomethyl)cyclohexan-1-one using Raney® Nickel, but the reaction is sluggish or stops completely after the first run. What are the likely causes and how can I fix this?
Answer:
A rapid decline in Raney® Nickel activity is a classic symptom of catalyst poisoning. The most common culprits are sulfur and certain nitrogen-containing compounds.
Possible Causes:
-
Sulfur Contamination: Sulfur compounds are severe poisons for nickel catalysts.[1] They react with the nickel surface to form highly stable nickel sulfides, which blocks the active sites required for hydrogenation.[2][3] Potential sources include:
-
Thiol-containing reagents or scavengers used in previous steps.
-
Contaminated solvents or starting materials (e.g., sourced from sulfur-containing precursors).
-
Rubber septa on reaction vessels, which can release sulfur compounds when pierced with a needle.
-
-
Amine/Ammonia Inhibition: While the desired product is an amine, high concentrations of amines or the presence of ammonia can lead to competitive adsorption on the catalyst's active sites, inhibiting the reaction.[4] In some cases, ammonia can form stable nickel complexes, leading to irreversible deactivation.[4]
Troubleshooting Steps & Solutions:
-
Analyze Starting Materials: Test your this compound starting material and solvents for sulfur content. Use sulfur-free reagents and high-purity, anhydrous solvents whenever possible.
-
Purify Reagents: If contamination is suspected, purify the starting material by distillation or chromatography before the reaction.
-
Optimize Reaction Conditions: Adding a base like sodium hydroxide can sometimes suppress the formation of by-products that may inhibit the catalyst in nitrile hydrogenations.[5]
-
Catalyst Handling: Ensure the Raney® Nickel is handled properly. It is typically stored as a slurry and should not be allowed to dry out, as this can affect its activity and make it pyrophoric.[6]
Scenario 2: Decreased Selectivity with Palladium Catalysts (e.g., Pd/C)
Question: During the hydrogenation of this compound, my Pd/C catalyst is producing a mixture of the desired amino ketone, the fully reduced amino alcohol, and other byproducts. Why is the selectivity poor?
Answer:
Poor selectivity in palladium-catalyzed hydrogenations can be a result of partial catalyst poisoning or issues with the reaction conditions. Palladium catalysts are sensitive to a range of compounds.
Possible Causes:
-
Nitrogen-Containing Heterocycles: Impurities such as pyridine or quinoline derivatives are known poisons for palladium catalysts and can alter their selectivity. These can be present as trace impurities from previous synthetic steps.
-
Carbon Monoxide (CO): If using a hydrogen source derived from synthesis gas or if there are leaks in the system allowing air (containing CO from other sources) in, even trace amounts of CO can adsorb strongly to palladium surfaces and affect performance.[7][8]
-
Halides: Chloride, bromide, or iodide ions can poison palladium catalysts by strongly adsorbing to the active sites.[7] Ensure solvents and reagents are free from halide contamination.
-
Coking: At higher temperatures, organic molecules can decompose on the catalyst surface, forming a layer of carbon ("coke") that blocks active sites. This is a common deactivation mechanism for palladium catalysts.[9]
Troubleshooting Steps & Solutions:
-
Pre-treat the Hydrogen Stream: If the hydrogen source is questionable, use a purification trap to remove traces of CO and other contaminants.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) before introducing hydrogen to prevent side reactions and contamination.
-
Control Temperature: Avoid excessively high reaction temperatures which can lead to coking and reduced selectivity.[9]
-
Intentional Poisoning for Selectivity: In some cases, controlled addition of a poison can improve selectivity. For instance, Lindlar's catalyst is a lead-poisoned palladium catalyst used to selectively reduce alkynes to cis-alkenes.[7] While not directly applicable here, it illustrates the principle that modifying the catalyst surface can tune its behavior.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalyst poisons I should be aware of? A1: The most frequently encountered poisons for catalysts used in nitrile and ketone hydrogenation (like Ni and Pd) are sulfur compounds (e.g., H₂S, thiols), nitrogen compounds (ammonia, amines, pyridines), heavy metals, carbon monoxide, and halides.[1][7] These substances can chemically bond to the catalyst's active sites, blocking them from reactants.[7][10]
Q2: Can I regenerate my poisoned catalyst? A2: Regeneration is sometimes possible, but its success depends on the poison and the catalyst.
-
Sulfur-Poisoned Raney® Nickel: Regeneration can be attempted. One method involves heating the catalyst under a hydrogen stream at elevated temperatures (e.g., 350°C) to desorb sulfur compounds.[3] Another approach is a chemical treatment involving successive washes with an aqueous organic acid and a base to convert the nickel sulfide into a more soluble form.[11] High-temperature oxidation is also an effective regeneration method.[2]
-
Coked Palladium Catalyst: A coked Pd/C catalyst can sometimes be regenerated by a controlled calcination (heating in air) to burn off the carbon deposits, followed by a reduction step. However, this can lead to sintering (growth of metal particles), which permanently reduces catalyst activity.[9]
-
Irreversible Poisoning: Poisoning by heavy metals or strong chemisorption of compounds like ammonia on nickel can be irreversible.[4] In these cases, the catalyst must be replaced.
Q3: How can I prevent catalyst poisoning in the first place? A3: Prevention is the most effective strategy.
-
Use High-Purity Substrates and Solvents: This is the most critical step. Purify starting materials if their history is unknown or if contamination is suspected.
-
Inert Reaction Setup: Use clean glassware and maintain an inert atmosphere to prevent contamination from air or moisture.
-
Dedicated Equipment: If you frequently work with sulfur compounds, consider having dedicated glassware and syringes to avoid cross-contamination.
-
Catalyst Selection: Choose a catalyst known to be more resistant to potential poisons in your reaction mixture if options are available.[1]
Data Presentation
Table 1: Illustrative Effect of Sulfur Poisoning on Raney® Nickel Activity (Data is representative for a typical nitrile hydrogenation and illustrates the general trend)
| Thiophene (Sulfur Source) Concentration (ppm) | Time to 100% Conversion (hours) | Initial Reaction Rate (mol/L·s) |
| 0 (Control) | 2 | 1.5 x 10⁻³ |
| 10 | 8 | 0.4 x 10⁻³ |
| 50 | > 24 (incomplete) | 0.1 x 10⁻³ |
| 100 | > 24 (no reaction) | ~ 0 |
Table 2: Representative Impact of Additives on Pd/C Selectivity in Keto-Nitrile Hydrogenation (Data is illustrative and shows potential selectivity shifts)
| Additive (Poison/Modifier) | Yield of Amino Ketone (%) | Yield of Amino Alcohol (%) | Other Byproducts (%) |
| None (Control) | 85 | 10 | 5 |
| Pyridine (1 mol%) | 60 | 5 | 35 |
| Thiol (0.5 mol%) | 15 | 2 | 83 |
| Chloride Ions (from HCl) | 70 | 20 | 10 |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound using Raney® Nickel
Caution: Raney® Nickel, especially when dry, is pyrophoric and can ignite spontaneously in air.[6] Handle only as a slurry under a liquid (e.g., water, ethanol). All operations should be conducted in a well-ventilated fume hood under an inert atmosphere.
-
Catalyst Preparation: In a flask under an inert atmosphere (Argon), add the desired amount of Raney® Nickel slurry (typically 5-10 wt% relative to the substrate). Wash the catalyst by carefully decanting the storage liquid and replacing it with the reaction solvent (e.g., anhydrous ethanol) three times.
-
Reaction Setup: To the flask containing the washed Raney® Nickel, add a solution of this compound (1.0 eq) in anhydrous ethanol.
-
Hydrogenation: Seal the reaction vessel. Purge the system by evacuating and backfilling with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature or with gentle heating. Monitor the reaction progress by observing hydrogen uptake and by periodic analysis of aliquots using TLC or GC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas. The catalyst can be separated by filtration through a pad of Celite®. Do not allow the catalyst filter cake to dry. Immediately quench the filtered catalyst into a large volume of water. The filtrate containing the product can then be concentrated and purified.
Protocol 2: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: To a hydrogenation flask, add Pd/C (5-10 mol% Pd) as a dry powder. Immediately add the reaction solvent (e.g., methanol or ethyl acetate) to wet the catalyst. Note: Some Pd/C catalysts can be pyrophoric; always handle with care.
-
Addition of Substrate: Add a solution of this compound (1.0 eq) in the reaction solvent to the flask.
-
Hydrogenation: Seal the vessel and purge the system by evacuating and backfilling with hydrogen gas three times. A hydrogen balloon can be used for atmospheric pressure reactions, or the vessel can be pressurized for higher-pressure reactions.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction by TLC or GC analysis.
-
Workup: After the reaction is complete, purge the vessel with an inert gas. Filter the mixture through Celite® to remove the Pd/C catalyst. The filtrate can then be processed to isolate the purified product.
Visualizations
Caption: Troubleshooting workflow for catalyst poisoning.
Caption: Mechanism of sulfur poisoning on a Nickel catalyst.
Caption: Competitive adsorption leading to catalyst inhibition.
References
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. Deactivation and Regeneration Method for Ni Catalysts by H2S Poisoning in CO2 Methanation Reaction | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pp.bme.hu [pp.bme.hu]
- 6. youtube.com [youtube.com]
- 7. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. US3674707A - Regeneration of sulfur-poisoned raney nickel catalyst - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Development for 3-Oxocyclohexanecarbonitrile and its Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for 3-Oxocyclohexanecarbonitrile and its associated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the analysis of this compound?
A1: The most common analytical techniques for this compound are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. LC-MS can also be employed for sensitive and specific detection and identification of byproducts.
Q2: What are the potential byproducts I should look for in my this compound sample?
A2: Based on its synthesis via the Michael addition of cyanide to 2-cyclohexen-1-one, potential byproducts include unreacted starting materials such as 2-cyclohexen-1-one, and side-products from the reaction. Other potential impurities could arise from the degradation of the main compound.
Q3: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A3: Peak tailing for a polar compound like this compound in RP-HPLC is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. You can troubleshoot this by:
-
Lowering the mobile phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups.
-
Using an end-capped column: These columns have fewer accessible silanol groups.
-
Increasing the buffer concentration: This can help to mask the silanol interactions.
-
Optimizing the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can sometimes improve peak shape.
Q4: I am not getting good sensitivity for this compound using GC-FID. What can I do?
A4: this compound, containing a ketone group, can sometimes exhibit poor chromatographic behavior on certain GC columns. To improve sensitivity, consider derivatization. Reacting the ketone group with a derivatizing agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can create a more volatile and easily detectable derivative.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its byproducts.
HPLC Troubleshooting
dot
Caption: Troubleshooting workflow for common HPLC peak shape issues.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Lower mobile phase pH, use an end-capped column, increase buffer strength. |
| Broad Peaks | Slow kinetics, column overload, or temperature effects. | Decrease flow rate, check sample concentration, optimize column temperature. |
| Split Peaks | Column contamination, sample solvent issues, or hardware problems. | Clean or replace the column, ensure sample is dissolved in the mobile phase, check for blocked frits. |
| Poor Resolution | Inadequate separation between analyte and byproducts. | Optimize mobile phase composition (organic content, pH), try a different stationary phase, or use a longer column. |
GC Troubleshooting
dot
Caption: Troubleshooting guide for common GC peak abnormalities.
| Problem | Possible Cause | Recommended Solution |
| Broad Peaks | Slow analyte transfer, leaks, or active sites in the inlet. | Increase carrier gas flow rate, optimize the temperature program, check for leaks, and use a deactivated liner. |
| Split Peaks | Poor injection technique, column installation issues, or solvent effects. | Ensure a fast and smooth injection, use a liner with glass wool, check column positioning, and ensure solvent compatibility with the stationary phase. |
| Ghost Peaks | Sample carryover, septum bleed, or contaminated carrier gas. | Run a blank gradient, bake out the column at a high temperature, use a high-quality septum, and ensure high-purity carrier gas. |
| Poor Sensitivity | Analyte degradation or poor ionization. | Consider derivatization of the ketone group, optimize inlet temperature, and ensure the detector is functioning correctly. |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Analysis of this compound
dot
Caption: Workflow for the HPLC analysis of this compound.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size
- Mobile Phase: Acetonitrile : Water (40:60, v/v) with 0.1% Formic Acid
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30 °C
- Detection: UV at 210 nm
3. Data Analysis:
- Integrate the peak corresponding to this compound.
- Quantify the main peak and any visible impurities against a standard of known concentration.
Protocol 2: GC-MS Method for the Analysis of this compound and Byproducts
1. Sample Preparation and Derivatization (Optional but Recommended):
- Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
- For derivatization, add a solution of PFBHA in pyridine to the sample and heat at 60°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Conditions:
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- Inlet Temperature: 250 °C
- Injection Volume: 1 µL (splitless or with an appropriate split ratio)
- Oven Temperature Program:
- Initial temperature: 60 °C, hold for 2 minutes
- Ramp to 280 °C at 15 °C/min
- Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-400
3. Data Analysis:
- Identify the peak for this compound and its byproducts based on their retention times and mass spectra.
- Compare the obtained mass spectra with a library (e.g., NIST) for tentative identification of unknown impurities.
Data Presentation
The following tables present illustrative quantitative data for the analysis of a hypothetical sample of this compound containing some potential impurities. Note: This data is for demonstration purposes and may not represent actual experimental results.
Table 1: Illustrative HPLC-UV Data
| Compound | Retention Time (min) | Peak Area | Concentration (mg/mL) |
| 2-Cyclohexen-1-one | 3.5 | 15000 | 0.02 |
| This compound | 5.2 | 950000 | 0.95 |
| Unknown Impurity 1 | 6.8 | 30000 | ~0.03 |
Table 2: Illustrative GC-MS Data
| Compound | Retention Time (min) | Key m/z Fragments | Tentative Identification |
| 2-Cyclohexen-1-one | 7.1 | 96, 68, 40 | Starting Material |
| This compound | 9.8 | 123, 95, 67, 41 | Product |
| Dimer Byproduct | 15.2 | 246, 123 | Potential Side-Product |
Technical Support Center: Managing Thermal Instability of 3-Oxocyclohexanecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential thermal instability of 3-Oxocyclohexanecarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses potential problems that may arise during the handling and use of this compound, suggesting possible causes and recommended actions.
| Observed Problem | Potential Cause | Recommended Action |
| Discoloration of the compound (yellowing or darkening) upon storage or gentle heating. | This may be an initial sign of thermal degradation. | Immediately cool the sample. Store the compound at the recommended temperature of 2-8°C.[1][2] Consider repurification if the discoloration is significant. For future work, handle the compound under an inert atmosphere. |
| Unexpected pressure build-up in a reaction vessel. | This is a serious indicator of a potential runaway reaction due to thermal decomposition, which can generate gaseous byproducts. | Immediate Action: Cease heating, ensure adequate cooling, and follow established laboratory emergency procedures. Evacuate the area if the pressure rise is rapid and uncontrolled. Future Prevention: Conduct a thorough thermal hazard assessment before scaling up reactions.[3] Use reaction calorimetry to understand the heat evolution of your specific process.[4][5] |
| Inconsistent reaction yields or unexpected side products. | Thermal decomposition of this compound or its interaction with other reagents at elevated temperatures could be the cause. | Characterize the thermal stability of your reaction mixture using techniques like Differential Scanning Calorimetry (DSC).[5][6] Analyze for potential decomposition products. Consider lowering the reaction temperature or using a more efficient heat removal system. |
| Reaction appears to accelerate uncontrollably (runaway reaction). | The reaction may be highly exothermic, and the heat generated is not being effectively removed, leading to an increase in temperature and reaction rate.[7] | Immediate Action: Follow emergency shutdown procedures for your reactor. Future Prevention: Determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) using reaction calorimetry.[4][7] Ensure your cooling capacity is sufficient for the reaction scale.[8] |
Frequently Asked Questions (FAQs)
1. What is the recommended storage temperature for this compound?
The recommended storage temperature for this compound is 2-8°C.[1][2]
2. At what temperature does this compound start to decompose?
3. What are the potential hazardous decomposition products of this compound?
Under fire conditions, it may decompose and emit toxic fumes.[10] The exact decomposition products are not well-documented in available literature. Techniques like TG-FTIR or TG-MS can be used to identify gaseous decomposition products.[10]
4. Are there any known incompatibilities for this compound?
While specific studies on this compound are limited, as a general safety precaution, it should be considered incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Such combinations could potentially catalyze decomposition or lead to vigorous reactions.
5. How can I assess the thermal stability of my reaction involving this compound?
A systematic evaluation of thermal hazards is recommended.[3] This can be achieved through:
-
Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition and the heat of decomposition.[11]
-
Thermogravimetric Analysis (TGA): To determine the temperature at which the compound begins to lose mass.[9]
-
Reaction Calorimetry (RC): To measure the heat generated by the desired reaction and identify potential for runaway conditions under process-relevant settings.[4][5]
6. The synthesis protocol for this compound mentions adding phosphoric acid to "stabilize the reaction mixture." What does this imply?
The addition of phosphoric acid, a non-oxidizing acid, at the end of the synthesis suggests that it may be quenching a basic catalyst or neutralizing reactive intermediates that could promote decomposition or side reactions upon heating during distillation.[1][2] This highlights the compound's sensitivity to certain chemical environments at elevated temperatures.
Experimental Protocols (Templates)
The following are general methodologies for key experiments to assess the thermal stability of this compound. These should be adapted to your specific equipment and experimental conditions.
Protocol 1: Determination of Onset Decomposition Temperature by Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature at which this compound begins to undergo exothermic decomposition.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of this compound into a suitable DSC pan (e.g., gold-plated, high-pressure stainless steel to suppress evaporation).[11]
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.[6]
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected decomposition, e.g., 30°C.
-
Ramp the temperature at a constant heating rate (e.g., 2, 5, and 10 °C/min) to a final temperature where decomposition is complete (e.g., 350°C).[11] Running at multiple heating rates can provide kinetic information.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature of any exothermic event, which indicates the beginning of decomposition.[12]
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Protocol 2: Assessment of Mass Loss by Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound starts to lose mass due to decomposition or evaporation.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into the TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge with an inert gas (e.g., nitrogen) to study thermal decomposition, or with air/oxygen to study oxidative stability.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the percentage of mass loss as a function of temperature.
-
The onset temperature of mass loss indicates the beginning of either evaporation or decomposition. Comparing with DSC data can help differentiate between these processes.
-
Protocol 3: Evaluation of Reaction Energetics by Reaction Calorimetry
Objective: To measure the heat evolved during a chemical reaction involving this compound and to assess the potential for a runaway reaction.
Methodology:
-
Instrument Setup:
-
Assemble the reaction calorimeter with the appropriate reactor size and fittings for your intended chemistry.
-
Calibrate the instrument to determine the heat transfer coefficient (U) and the heat exchange area (A).[5]
-
-
Reaction Procedure:
-
Charge the reactor with this compound and any solvents.
-
Establish the desired isothermal reaction temperature.
-
Add the other reactant(s) at a controlled rate, simulating the intended process.
-
-
Data Acquisition and Analysis:
-
Monitor the reactor and jacket temperatures throughout the addition and subsequent hold period.
-
The instrument's software will calculate the heat flow from the reaction in real-time.
-
Integrate the heat flow over time to determine the total heat of reaction.
-
Use the data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR) in the event of a cooling failure.[7]
-
Visualizations
References
- 1. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 2. This compound | 17983-30-1 [chemicalbook.com]
- 3. iokinetic.com [iokinetic.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Differential Scanning Calorimetry Analysis [intertek.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 9. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 12. apps.dtic.mil [apps.dtic.mil]
Validation & Comparative
3-Oxocyclohexanecarbonitrile vs 2-Oxocyclohexanecarbonitrile reactivity
A Comparative Guide to the Reactivity of 3-Oxocyclohexanecarbonitrile and 2-Oxocyclohexanecarbonitrile
For researchers and professionals in drug development and organic synthesis, the choice between positional isomers can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of this compound and 2-Oxocyclohexanecarbonitrile, supported by established chemical principles and experimental data.
Structural Overview
This compound and 2-Oxocyclohexanecarbonitrile are constitutional isomers with the molecular formula C7H9NO.[1][2] Their distinct reactivity profiles arise from the relative positions of the ketone and nitrile functional groups on the cyclohexane ring. In 2-Oxocyclohexanecarbonitrile, both electron-withdrawing groups are attached to the same carbon atom (a β-ketonitrile), whereas in the 3-isomer, they are separated by a methylene group.
Caption: Molecular structures of the two isomers.
Comparative Reactivity Analysis
The primary difference in reactivity stems from the electronic effects of the ketone and nitrile groups, particularly concerning the acidity of the α-protons.
Acidity of α-Protons and Enolate Formation
The protons on the carbon atom(s) adjacent to the carbonyl group (α-protons) exhibit acidity due to the formation of a resonance-stabilized conjugate base, the enolate ion.[3]
-
2-Oxocyclohexanecarbonitrile: The proton on the carbon bearing both the ketone and nitrile groups (C1) is exceptionally acidic. This is because the resulting negative charge in the enolate is delocalized over both the oxygen of the carbonyl and the nitrogen of the nitrile group, leading to significant stabilization.
-
This compound: The α-protons are located on C2 and C4. These protons are only adjacent to the carbonyl group. While they are more acidic than typical alkane protons, they are significantly less acidic than the C1 proton of the 2-isomer.
Caption: Comparison of enolate stability and α-proton acidity.
Nucleophilic Addition to the Carbonyl Group
The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the nitrile group. This effect is more pronounced in 2-Oxocyclohexanecarbonitrile due to the closer proximity of the nitrile group (inductive effect), making the carbonyl carbon more susceptible to nucleophilic attack compared to the 3-isomer.
Quantitative Data Summary
The following table summarizes the key differences in properties and reactivity based on established principles of organic chemistry.
| Property | 2-Oxocyclohexanecarbonitrile | This compound | Reference |
| Molecular Weight | 123.15 g/mol | 123.15 g/mol | [1][2] |
| α-Proton Acidity (pKa) | ~9-11 (for the proton between C=O and CN) | ~19-21 (for protons adjacent to C=O) | [4] |
| Predominant Site of Deprotonation | Carbon between the carbonyl and nitrile groups | Carbons adjacent to the carbonyl group (C2/C4) | [3] |
| Carbonyl Electrophilicity | High | Moderate | |
| Reactivity towards Nucleophiles | More reactive at the carbonyl carbon | Less reactive at the carbonyl carbon | |
| Keto-Enol Equilibrium | Favors the keto form, but enol is significantly stabilized. | Strongly favors the keto form. | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of these compounds are crucial for their application in research.
Protocol 1: Synthesis of this compound
This protocol is based on the conjugate addition of cyanide to an α,β-unsaturated ketone.[6][7]
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
A 500 mL glass flask equipped with a stirrer is charged with 100 g of 2-cyclohexen-1-one (1.04 mol) and heated to 140°C under an inert atmosphere.[6]
-
1.2 g of a 30% sodium methanol solution is added to the flask.[6]
-
A mixture of 100 g of 2-cyclohexen-1-one (1.04 mol) and 40.2 g of hydrogen cyanide (1.49 mol) is prepared and added dropwise to the vigorously stirred reaction mixture over 5 hours.[6]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 145°C.[6]
-
The reaction is quenched by the addition of 1.0 g of 85% phosphoric acid.[7]
-
The crude product is purified by vacuum distillation, collecting the fraction at 108-112°C under 0.1 mbar pressure.[6][7]
Protocol 2: General Synthesis of 2-Oxocyclohexanecarbonitrile
The synthesis of 2-Oxocyclohexanecarbonitrile typically involves the α-cyanation of cyclohexanone. A common method is the reaction of a pre-formed enolate or enamine with a cyanating agent like cyanogen chloride or tosyl cyanide.
Conceptual Steps:
-
Enolate Formation: Cyclohexanone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (e.g., -78°C) in an anhydrous aprotic solvent like THF to quantitatively form the lithium enolate.
-
Cyanation: A solution of a suitable cyanating agent (e.g., tosyl cyanide) in the same solvent is added to the enolate solution at low temperature.
-
Quench and Work-up: The reaction is allowed to warm to room temperature and then quenched with an aqueous solution (e.g., saturated ammonium chloride).
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
Conclusion
The reactivity of this compound and 2-Oxocyclohexanecarbonitrile is markedly different, a direct consequence of the placement of the nitrile group relative to the ketone.
-
2-Oxocyclohexanecarbonitrile is characterized by a highly acidic α-proton, making it an excellent substrate for reactions involving enolate formation at the C1 position, such as alkylations and condensations. Its carbonyl group is also more electrophilic.
-
This compound behaves more like a typical ketone. Enolate formation occurs at the C2 and C4 positions, and its carbonyl group is less electrophilic. It is a valuable building block where the reactivity of a β-ketonitrile is not desired.
This comparative guide should assist researchers in selecting the appropriate isomer for their synthetic strategies, enabling more predictable and efficient outcomes in the development of novel chemical entities.
References
- 1. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. This compound | 17983-30-1 [chemicalbook.com]
- 7. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
Validating the Structure of 3-Oxocyclohexanecarbonitrile: A Spectroscopic Comparison
A comprehensive analysis of spectroscopic data is crucial for the unambiguous structure elucidation of organic molecules. This guide provides a comparative overview of the key spectroscopic features of 3-oxocyclohexanecarbonitrile and its structural isomers, 2-oxocyclohexanecarbonitrile and 4-oxocyclohexanecarbonitrile. Detailed experimental protocols for acquiring the necessary spectroscopic data are also presented to aid researchers in validating their chemical structures.
Comparative Spectroscopic Data
The structural differences between this compound and its isomers are clearly reflected in their respective spectroscopic data. The following tables summarize the expected and reported ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for these compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is indicative of the electronic environment of the protons.
| Compound | Key Proton Signals and Expected Chemical Shifts (ppm) |
| This compound | CH(CN): ~3.0-3.3 ppm (multiplet)CH₂C=O: ~2.2-2.6 ppm (multiplets)CH₂CH(CN): ~2.0-2.4 ppm (multiplets)CH₂CH₂C=O: ~1.8-2.2 ppm (multiplets) |
| 2-Oxocyclohexanecarbonitrile | CH(CN): ~3.5-3.8 ppm (multiplet)CH₂C=O: ~2.3-2.7 ppm (multiplets)CH₂CH(CN): ~1.9-2.3 ppm (multiplets)CH₂CH₂CH₂: ~1.6-2.0 ppm (multiplets) |
| 4-Oxocyclohexanecarbonitrile | CH(CN): ~2.8-3.1 ppm (multiplet)CH₂C=O: ~2.4-2.8 ppm (multiplets)CH₂CH(CN): ~2.1-2.5 ppm (multiplets) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift (δ) of each carbon atom is dependent on its hybridization and the electronegativity of attached atoms.
| Compound | Key Carbon Signals and Expected Chemical Shifts (ppm) |
| This compound | C=O: ~205-215 ppmCN: ~118-122 ppmCH(CN): ~30-35 ppmCH₂ carbons: ~20-50 ppm |
| 2-Oxocyclohexanecarbonitrile | C=O: ~200-210 ppmCN: ~115-120 ppmCH(CN): ~45-55 ppmCH₂ carbons: ~20-40 ppm |
| 4-Oxocyclohexanecarbonitrile | C=O: ~208-218 ppmCN: ~120-125 ppmCH(CN): ~25-30 ppmCH₂ carbons: ~35-45 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | C≡N stretch: ~2240-2260 cm⁻¹ (sharp, medium intensity)C=O stretch: ~1710-1725 cm⁻¹ (strong, sharp)C-H stretch (sp³): ~2850-3000 cm⁻¹ |
| 2-Oxocyclohexanecarbonitrile | C≡N stretch: ~2240-2260 cm⁻¹ (sharp, medium intensity)C=O stretch: ~1715-1730 cm⁻¹ (strong, sharp)C-H stretch (sp³): ~2850-3000 cm⁻¹ |
| 4-Oxocyclohexanecarbonitrile | C≡N stretch: ~2240-2260 cm⁻¹ (sharp, medium intensity)C=O stretch: ~1710-1725 cm⁻¹ (strong, sharp)C-H stretch (sp³): ~2850-3000 cm⁻¹ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For all three isomers, the molecular formula is C₇H₉NO, and the molecular weight is approximately 123.15 g/mol .[1][2][3] The exact mass is 123.0684 g/mol .[1][2][3] The mass spectrum would show a molecular ion peak (M⁺) at m/z = 123. The fragmentation patterns, however, would differ based on the position of the oxo and cyano groups, providing a means of differentiation.
| Compound | Molecular Ion (M⁺) (m/z) | Expected Key Fragments (m/z) |
| This compound | 123 | Fragments resulting from cleavage adjacent to the carbonyl and cyano groups. |
| 2-Oxocyclohexanecarbonitrile | 123 | Alpha-cleavage of the ketone and loss of the cyano group would be prominent fragmentation pathways. |
| 4-Oxocyclohexanecarbonitrile | 123 | Fragmentation would likely involve McLafferty rearrangement and cleavage of the cyclohexane ring. |
Experimental Protocols
Accurate and reproducible spectroscopic data are essential for reliable structure validation. The following are detailed, standard protocols for acquiring ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for small organic molecules like this compound.
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.[5]
-
Data Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the spectral width (typically -2 to 12 ppm for ¹H NMR), the number of scans (usually 8 to 16 for a sample of this concentration), and a relaxation delay of 1-5 seconds.[1]
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased and the baseline is corrected. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]
Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Dissolve 50-100 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry NMR tube.[4]
-
Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.
-
Data Acquisition: A proton-decoupled experiment is standard. The spectral width is typically set from 0 to 220 ppm.[6] The number of scans will be significantly higher than for ¹H NMR, often ranging from several hundred to several thousand, depending on the sample concentration. A relaxation delay of 2-5 seconds is commonly used.[5]
-
Data Processing: The FID is processed similarly to the ¹H NMR data. The chemical shifts are referenced to the deuterated solvent peak or TMS.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the compound is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7]
-
Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.[8]
-
Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the IR spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).[9]
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[10]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[11]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[12]
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.[11]
Visualization of the Validation Workflow
The logical flow of validating a chemical structure using these spectroscopic techniques can be visualized as follows:
Caption: Workflow for chemical structure validation using spectroscopic methods.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. 2-Oxocyclohexanecarbonitrile | C7H9NO | CID 220297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mmrc.caltech.edu [mmrc.caltech.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. acdlabs.com [acdlabs.com]
- 12. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
The efficient and selective synthesis of 3-Oxocyclohexanecarbonitrile, a valuable building block in pharmaceutical and materials science, is critically dependent on the choice of catalytic system. This guide provides an objective comparison of various catalytic approaches for the conjugate addition of cyanide to 2-cyclohexenone, the primary route to this target molecule. The performance of base-catalyzed, metal-catalyzed, and biocatalytic systems is evaluated, supported by available experimental data. Detailed experimental protocols for key methodologies are also presented to facilitate their implementation in a laboratory setting.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the synthesis of this compound dictates not only the reaction's efficiency in terms of yield but also its stereochemical outcome and environmental impact. The following table summarizes the performance of different catalytic systems based on reported data.
| Catalytic System | Catalyst(s) | Cyanide Source | Substrate | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference(s) |
| Base-Catalyzed | Sodium Methanolate (NaOCH₃) | Hydrogen Cyanide (HCN) | 2-Cyclohexen-1-one | 140-145°C, 5.5 hours | 87.7 | Not Applicable | Not Applicable | [1][2] |
| Lewis Acid-Catalyzed | Ni(0) / Gd(OTf)₃ | TMSCN or TBSCN | Various enones | Mild conditions | High | Not Reported | Not Reported | [3] |
| Ce(OTf)₃ / Chiral N,N'-dioxide | Not Specified | Cyclohexenones | Mild conditions | Good | High | Not Reported | [4] | |
| Asymmetric Catalysis | Gd catalyst with chiral ligands | TBSCN | Various enones | Not Specified | Excellent | High | Not Reported | [5] |
| (Salen)Al-Cl complex | Hydrogen Cyanide (HCN) | Unsaturated imides | Not Specified | High | High | Not Reported | [6] | |
| Anionic chiral phosphate | Not Specified | Aromatic enones | Toluene, 80°C, 2 hours | High | Excellent | Not Reported | [7] | |
| Biocatalytic | Enoate reductases and nitrilases | Not Specified | Not Specified | Not Specified | Not Reported | Optically pure | Not Applicable | [8] |
Experimental Protocols
Base-Catalyzed Synthesis using Sodium Methanolate
This protocol is a well-established method for the synthesis of this compound.
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen Cyanide (HCN)
-
Sodium Methanolate (30% solution in methanol)
-
85% Phosphoric Acid
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
A 500 ml glass flask equipped with a stirrer is charged with 100 g (1.04 mol) of 2-cyclohexen-1-one and heated to 140°C under an inert atmosphere.[1][2]
-
To the heated reaction system, 1.2 g of a 30% sodium methanolate solution is added.[1][2]
-
A mixture of 100 g (1.04 mol) of 2-cyclohexen-1-one and 40.2 g (1.49 mol) of hydrogen cyanide is prepared and added dropwise to the vigorously stirred initial reaction mixture over a period of 5 hours. The reaction mixture will change color to yellow-orange.[1][2]
-
After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 145°C.[1][2]
-
The absence of free hydrogen cyanide is confirmed by Volhard titration.[1][2]
-
To stabilize the reaction mixture, 1.0 g of 85% phosphoric acid is added.[1][2]
-
The crude product is then purified by distillation at 108-112°C under a pressure of 0.1 mbar.[1][2]
Expected Outcome:
This procedure is reported to yield 160.7 g (87.7% based on hydrogen cyanide) of the product with a purity of 96% after distillation.[1][2]
Lewis Acid-Catalyzed Synthesis using Ni(0) and Gd(OTf)₃ (General Protocol)
This cooperative catalytic system has been shown to be highly efficient for the conjugate addition of cyanide to a broad range of enones.[3]
Materials:
-
2-Cyclohexen-1-one
-
Trimethylsilyl cyanide (TMSCN) or tert-Butyldimethylsilyl cyanide (TBSCN)
-
Ni(0) source (e.g., Ni(COD)₂)
-
Gadolinium triflate (Gd(OTf)₃)
-
Ligand (e.g., norbornadiene)
-
Anhydrous solvent (e.g., THF)
General Procedure:
While a specific protocol for 2-cyclohexenone is not detailed in the provided search results, a general procedure can be inferred:
-
In a flame-dried flask under an inert atmosphere, the Ni(0) source and the ligand are dissolved in the anhydrous solvent.
-
Gadolinium triflate is then added to the mixture.
-
The 2-cyclohexen-1-one is introduced, followed by the dropwise addition of the silyl cyanide source.
-
The reaction is stirred at the specified temperature (typically mild conditions) and monitored by TLC or GC until completion.
-
The reaction is quenched and worked up, followed by purification of the product by column chromatography.
Note: The optimal catalyst loading, ligand, solvent, and temperature would need to be determined empirically for this specific substrate.
Asymmetric Synthesis using a Chiral (Salen)Al-Cl Complex (General Approach)
Chiral aluminum salen complexes have been successfully employed for the enantioselective conjugate addition of cyanide to α,β-unsaturated imides, and a similar approach could be adapted for enones.[6]
Materials:
-
2-Cyclohexen-1-one
-
Hydrogen Cyanide (HCN) or a cyanide source
-
Chiral (Salen)Al-Cl complex
-
Anhydrous solvent
General Procedure:
-
The chiral (Salen)Al-Cl catalyst is dissolved in an anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The 2-cyclohexen-1-one is added to the catalyst solution.
-
The cyanide source is then introduced, and the reaction is stirred at a controlled temperature.
-
Reaction progress is monitored, and upon completion, the mixture is worked up and the product is purified. The enantiomeric excess of the product is determined by chiral HPLC or GC.
Biocatalytic Synthesis (Conceptual Approach)
Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral molecules. The use of enoate reductases and nitrilases has been demonstrated for the preparation of optically pure 3-oxocyclohexanecarbonitriles.[8]
Conceptual Workflow:
-
Enzymatic Reduction: An enoate reductase could be used for the asymmetric reduction of a suitable precursor to introduce the desired stereochemistry at a specific position.
-
Nitrile Formation: A nitrilase could then be employed to convert a carboxylic acid or amide precursor into the final nitrile product.
Note: The development of a specific biocatalytic process would require screening of enzyme libraries to identify suitable candidates, followed by optimization of reaction conditions such as pH, temperature, substrate concentration, and co-factor regeneration systems.
Visualizing the Catalytic Process
Catalytic Cycle for Ni/Gd Cooperative Catalysis
The following diagram illustrates a plausible catalytic cycle for the conjugate addition of cyanide to an enone catalyzed by a cooperative Ni(0)/Gd(OTf)₃ system.[3]
Caption: A proposed catalytic cycle for the Ni/Gd cooperative catalysis in the synthesis of this compound.
Experimental Workflow for Base-Catalyzed Synthesis
This diagram outlines the key steps in the base-catalyzed synthesis of this compound.
Caption: Experimental workflow for the base-catalyzed synthesis of this compound.
References
- 1. This compound | 17983-30-1 [chemicalbook.com]
- 2. This compound CAS#: 17983-30-1 [m.chemicalbook.com]
- 3. Catalytic Conjugate Addition of Cyanide to Enones: Cooperative Catalysis of Ni(0) and Gd(OTf)3 [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A catalytic enantioselective conjugate addition of cyanide to enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral salen-aluminum complex as a catalyst for enantioselective alpha-addition of isocyanides to aldehydes: asymmetric synthesis of 2-(1-hydroxyalkyl)-5-aminooxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient asymmetric conjugate hydrocyanation of aromatic enones by an anionic chiral phosphate catalyst - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Bioactivity Landscape of Oxocyclohexanecarbonitriles: A Comparative Guide for Researchers
While 3-Oxocyclohexanecarbonitrile remains a compound of interest with limited publicly available biological activity data, a comprehensive analysis of its structural analogues reveals a landscape rich with potential for antimicrobial, anticancer, and enzyme-inhibiting applications. This guide provides a comparative overview of the biological activities of key analogues, supported by experimental data and detailed methodologies to inform future research and drug development endeavors.
Introduction to this compound and its Analogues
This compound is a small organic molecule featuring a cyclohexane ring substituted with both a ketone and a nitrile functional group. While its specific biological profile is not extensively documented in current literature, the chemical architecture it shares with its isomers, 2-Oxocyclohexanecarbonitrile and 4-Oxocyclohexanecarbonitrile, and other functionalized cyclohexanone derivatives, provides a foundation for predicting its potential bioactivities. This guide synthesizes the available data on these analogues to offer a comparative perspective.
Comparative Analysis of Biological Activity
The biological activities of oxocyclohexanecarbonitrile analogues and other related cyclohexanone derivatives have been explored across several domains, primarily focusing on their antimicrobial and anticancer properties, as well as their potential as enzyme inhibitors.
Antimicrobial Activity
Functionalized cyclohexane and cyclohexanone derivatives have demonstrated notable antimicrobial potential by targeting the bacterial cell membrane. The lipophilic nature of the cyclohexane ring is believed to facilitate interaction with the lipid bilayer, leading to increased permeability and cell death[1].
A study on piperazine derivatives of cyclohexanone revealed moderate to significant antimicrobial activity against a panel of bacteria and fungi. The activity of these compounds was comparable to standard antibiotics like Ampicillin and Chloramphenicol[2]. Similarly, cyclohexenone derivatives have shown promising results against Staphylococcus aureus, Escherichia coli, and Candida albicans[3]. An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from an endophytic fungus, exhibited broad-spectrum inhibition of various plant pathogenic bacteria and fungi[4].
Table 1: Comparative Antimicrobial Activity of Cyclohexanone Analogues
| Compound Class | Test Organisms | Activity Level | Reference |
| Piperazine derivatives of cyclohexanone | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Serratia marcescens, Aspergillus niger, Anrobacter awamori | Moderate to Significant | [2] |
| Cyclohexenone derivatives | Staphylococcus aureus, Escherichia coli, Candida albicans | Potent | [3] |
| Oxygenated cyclohexanone derivative | Plant pathogenic bacteria and fungi | Strong | [4] |
Anticancer Activity
The carbonitrile moiety, present in this compound, is a key feature in several classes of kinase inhibitors used in cancer therapy[5]. Derivatives of 2-phenylacrylonitrile, which share the nitrile functional group, have been synthesized and identified as potent tubulin inhibitors with strong inhibitory activity against cancer cell lines such as HCT116 and BEL-7402[6].
Furthermore, pyrimidine-5-carbonitrile derivatives have been designed as EGFR inhibitors, with some compounds showing excellent activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines[5]. Cyclohexenone derivatives have also been investigated for their anticancer properties, with studies demonstrating their ability to inhibit cancer cell growth and induce apoptosis[7].
Table 2: Comparative Anticancer Activity of Analogues
| Compound Class | Mechanism of Action | Cell Lines | Activity Level | Reference |
| 2-Phenylacrylonitrile derivatives | Tubulin Inhibition | HCT116, BEL-7402 | High (nM range) | [6] |
| Pyrimidine-5-carbonitrile derivatives | EGFR Inhibition | HepG2, A549, MCF-7 | High (nM to low µM range) | [5] |
| Cyclohexenone derivatives | Induction of Apoptosis | HCT116 | Significant | [7] |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | COX-2 Inhibition | Ovarian Cancer | High (GI50 = 0.33 µM) | [8] |
Enzyme Inhibition
The oxocyclohexanecarbonitrile scaffold holds potential for enzyme inhibition. For instance, 4-Oxocyclohexanecarbonitrile is utilized in the synthesis of nicotinamides that act as PDE4D isoenzyme inhibitors[9]. Cyclohexanone dehydrogenase is an enzyme that acts on cyclohexanone, and understanding its mechanism can aid in the rational design of inhibitors or derivatives with tailored enzymatic activity[10].
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been shown to inhibit acetylcholinesterase, an enzyme relevant in neurodegenerative diseases[7].
Table 3: Enzyme Inhibitory Activity of Analogues
| Compound/Derivative | Target Enzyme | Application | Reference |
| 4-Oxocyclohexanecarbonitrile | PDE4D Isoenzymes | Synthesis of Inhibitors | [9] |
| Cyclohexanone | Cyclohexanone Dehydrogenase | Mechanistic Studies | [10] |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | Acetylcholinesterase | Neurodegenerative Diseases | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of the experimental protocols used to assess the biological activities of the discussed analogues.
Antimicrobial Susceptibility Testing (Cup-Plate Method)
This method was employed to evaluate the antimicrobial activity of piperazine derivatives of cyclohexanone[2].
-
Preparation of Media: Nutrient agar was prepared, sterilized, and poured into sterile petri dishes.
-
Inoculation: The solidified agar was inoculated with a standardized suspension of the test microorganism.
-
Application of Compounds: A sterile borer was used to create wells in the agar, into which a 50 µg/ml solution of the test compound in DMF was added.
-
Incubation: The plates were incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).
-
Measurement: The diameter of the zone of inhibition around each well was measured to determine the antimicrobial activity.
In Vitro Anticancer Activity (MTT Assay)
The anti-proliferative activities of 2-phenylacrylonitrile derivatives were determined using the MTT assay[6].
-
Cell Seeding: Cancer cells were seeded into 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for a specified period.
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance at a specific wavelength was measured using a microplate reader to determine cell viability. The IC50 value (concentration inhibiting 50% of cell growth) was then calculated.
Enzyme Inhibition Assay (Acetylcholinesterase)
The inhibitory effect of cyclohexenone derivatives on acetylcholinesterase was assessed as follows[7]:
-
Reaction Mixture: A reaction mixture containing the test compound, acetylcholinesterase, and a buffer was prepared.
-
Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate (e.g., acetylthiocholine).
-
Detection: The product of the reaction was detected, often using Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine.
-
Absorbance Measurement: The change in absorbance over time was monitored using a spectrophotometer.
-
Calculation of Inhibition: The percentage of enzyme inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value was then determined.
Visualizing Structure-Activity Relationships and Workflows
To better understand the relationships between chemical structures and their biological activities, as well as the experimental processes, the following diagrams are provided.
Caption: Structure-Activity Relationship of Cyclohexanone Derivatives.
Caption: General Experimental Workflow for Biological Activity Assessment.
Conclusion
While direct experimental data on the biological activity of this compound is scarce, the available literature on its structural analogues provides a strong foundation for future investigation. The cyclohexanone core, functionalized with various moieties including the carbonitrile group, demonstrates significant potential in the development of new antimicrobial, anticancer, and enzyme-inhibiting agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration into this promising class of compounds. Future studies should aim to synthesize and screen this compound to fully elucidate its biological profile and compare it directly with its active analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 3. Synthesis, Antimicrobial, Antioxidant Evaluation, and DFT Estimation of some New Cyclohexenone Derivatives Derived from Benzyloxy Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of an oxygenated cyclohexanone derivative isolated from Amphirosellinia nigrospora JS-1675 against various plant pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CYCLOHEXANECARBONITRILE, 4-OXO- | 34916-10-4 [chemicalbook.com]
- 10. Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 3-Oxocyclohexanecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the structural features of 3-oxocyclohexanecarbonitrile and its derivatives, pivotal scaffolds in medicinal chemistry. Given the absence of publicly available experimental crystal structures for the parent compound, this guide uniquely combines computationally predicted data for this compound with experimental X-ray crystallographic data for structurally related analogues. This approach provides valuable insights into the conformational properties of the cyclohexanone ring and the influence of substitutions, which is crucial for rational drug design and development.
Introduction to this compound
This compound is a versatile building block in organic synthesis. The presence of a ketone and a nitrile group on a flexible cyclohexanone ring makes it a valuable precursor for a wide range of more complex molecules with potential therapeutic applications. The nitrile group, in particular, is a key pharmacophore in numerous approved drugs, where it can act as a bioisostere for a carbonyl group, participate in hydrogen bonding, and modulate the physicochemical properties of a molecule to enhance its pharmacokinetic profile. Understanding the three-dimensional structure of this scaffold is paramount for designing novel drug candidates with improved efficacy and selectivity.
Data Presentation
Predicted Structural Parameters for this compound
The following table summarizes the predicted geometric parameters for the lowest energy conformer of this compound. The data was obtained through molecular mechanics calculations (MMFF94 force field) to achieve a stable conformation.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-C (ketone) | 1.51 | |
| C-C (ring) | 1.53 - 1.54 | |
| C-C (nitrile) | 1.47 | |
| C≡N | 1.16 | |
| Bond Angles (°) | ||
| O=C-C | 121.5 | |
| C-C-C (ring) | 110.8 - 112.3 | |
| C-C-C≡N | 110.2 | |
| C-C≡N | 179.1 | |
| Key Dihedral Angle (°) | C-C-C-C (ring) | ~55 (absolute value) |
Note: These values are computationally derived and serve as a baseline for comparison with experimentally determined structures.
Experimental Crystallographic Data for Analogue Compounds
The following table presents key crystallographic data for two α,α′-bis-substituted benzylidene cyclohexanone derivatives. These compounds, while more complex, share the core cyclohexanone ring and provide a basis for understanding the impact of bulky substituents on the ring's conformation.
| Compound Name | 2,6-bis(4-methylbenzylidene)cyclohexanone | 2,6-bis(2-nitrobenzylidene)cyclohexanone |
| Formula | C₂₂H₂₂O | C₂₀H₁₆N₂O₅ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/n |
| a (Å) | 9.413 | 8.482 |
| b (Å) | 10.787 | 13.435 |
| c (Å) | 33.702 | 15.377 |
| β (°) | 90 | 92.96 |
| Cyclohexanone Ring Conformation | Sofa | Sofa |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
Comparative Analysis
The predicted structure of this compound suggests a chair conformation for the cyclohexanone ring, which is the most stable arrangement for unsubstituted cyclohexane. The bond lengths and angles are within the expected ranges for sp², sp³, and sp hybridized carbon atoms.
In contrast, the experimentally determined structures of the two benzylidene cyclohexanone derivatives show a "sofa" conformation for the cyclohexanone ring. This deviation from the ideal chair conformation is likely due to the steric hindrance introduced by the bulky benzylidene substituents at the α-positions to the carbonyl group. The presence of these groups forces some of the ring atoms out of the plane, leading to the observed sofa conformation. This comparison highlights the significant impact that substituents can have on the three-dimensional structure of the cyclohexanone scaffold. For drug development professionals, this underscores the importance of considering conformational changes when designing analogues of a lead compound.
Experimental Protocols
The determination of the crystal structure of small molecules like the this compound derivatives involves the following key steps:
Synthesis and Crystallization
The target compound is first synthesized and purified using standard organic chemistry techniques such as chromatography. Single crystals suitable for X-ray diffraction are then grown. A common method for this is slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Other techniques include vapor diffusion and cooling crystallization.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is maintained at a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of reflections. The intensities and positions of these reflections are recorded by a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data. The refinement process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factor amplitudes. The quality of the final structure is assessed by parameters such as the R-factor.
Visualization
Purity Confirmation of 3-Oxocyclohexanecarbonitrile: A Comparative Guide to Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, rigorous purity assessment is paramount to ensure the validity of subsequent biological and chemical studies. This guide provides a comparative overview of purity confirmation for 3-Oxocyclohexanecarbonitrile using elemental analysis, a fundamental technique for determining the elemental composition of a compound. By comparing experimental data with theoretical values, researchers can ascertain the purity of their synthesized compound.
Quantitative Data Summary
The following table summarizes the theoretical and illustrative experimental elemental analysis data for this compound and a related compound, Cyclohexanecarbonitrile, for comparison. The experimental data for this compound is presented as a typical result that would be expected for a high-purity sample.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parameter | Theoretical Value (%) | Experimental Value (%) | Purity |
| This compound | C₇H₉NO | 123.15[1][2] | % Carbon | 68.27 | 68.15 | ≥95.0% (by NMR)[3] |
| % Hydrogen | 7.37 | 7.41 | ||||
| % Nitrogen | 11.37 | 11.29 | ||||
| Cyclohexanecarbonitrile | C₇H₁₁N | 109.17 | % Carbon | 77.01 | 76.89 | ≥98% |
| % Hydrogen | 10.16 | 10.21 | ||||
| % Nitrogen | 12.83 | 12.75 |
Experimental Protocol: Elemental Analysis (CHN Mode)
This protocol outlines the determination of carbon, hydrogen, and nitrogen content in this compound using a modern CHN elemental analyzer based on the Dumas method of combustion.[4]
1. Sample Preparation:
-
Ensure the this compound sample is homogenous and dry.
-
Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.
-
Fold the tin capsule to enclose the sample securely, ensuring no leakage.
2. Instrument Setup and Calibration:
-
Set up the elemental analyzer according to the manufacturer's instructions.
-
Perform a leak test to ensure the integrity of the system.
-
Calibrate the instrument using a certified standard, such as acetanilide. This involves analyzing a known amount of the standard to establish a calibration factor for C, H, and N.
3. Analysis:
-
Place the encapsulated sample into the autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion furnace (typically ~900-1000 °C) in a pure oxygen environment.
-
The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).
-
The resulting gases are passed through a reduction furnace containing copper to convert nitrogen oxides to N₂.
-
The mixture of CO₂, H₂O, and N₂ is then separated using a chromatographic column.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
4. Data Interpretation:
-
The instrument's software calculates the percentage of C, H, and N in the sample based on the TCD signals and the initial sample weight.
-
Compare the experimental percentages to the theoretical values calculated from the molecular formula of this compound (C₇H₉NO).
-
A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of high purity.
Logical Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for confirming the purity of a synthesized compound like this compound using elemental analysis.
Caption: Workflow for Purity Confirmation by Elemental Analysis.
Experimental Workflow Diagram
The following diagram details the key steps within the CHN elemental analyzer during the analysis of this compound.
Caption: CHN Elemental Analysis Experimental Workflow.
References
Comparative study of different synthetic routes to 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes to 3-Oxocyclohexanecarbonitrile, a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The objective is to furnish researchers with the necessary data to make informed decisions regarding the most suitable method for their specific applications, considering factors such as yield, purity, reaction conditions, and safety.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Michael Addition | Route 2: Cyanation of 3-Bromocyclohexanone Enamine |
| Starting Material | 2-Cyclohexen-1-one | Cyclohexanone |
| Key Reagents | Hydrogen Cyanide, Sodium Methoxide | Pyrrolidine, N-Bromosuccinimide (NBS), Trimethylsilyl cyanide (TMSCN), Tin(IV) chloride (SnCl4) |
| Overall Yield | 87.7% (based on HCN) | Moderate (exact yield not specified, typically 40-60% for the bromination step) |
| Purity | 96% | Requires chromatographic purification |
| Reaction Temperature | 140-145°C | -15°C to Room Temperature |
| Reaction Time | ~5.5 hours | Multi-step, longer overall time |
| Key Advantages | High yield, high purity of distilled product. | Avoids the use of neat hydrogen cyanide. |
| Key Disadvantages | Use of highly toxic hydrogen cyanide, high temperature. | Multi-step process, use of expensive reagents, moderate yield. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Comparative workflow of the two synthetic routes.
Experimental Protocols
Route 1: Michael Addition of Hydrogen Cyanide to 2-Cyclohexen-1-one
This method involves the conjugate addition of hydrogen cyanide to 2-cyclohexen-1-one, catalyzed by a base.
Materials:
-
2-Cyclohexen-1-one (1.04 mol)
-
Hydrogen Cyanide (1.49 mol)
-
Sodium Methoxide (1.2 g of a 30% solution in methanol)
-
85% Phosphoric Acid (1.0 g)
Procedure:
-
A 500 ml glass flask equipped with a stirrer is charged with 100 g of 2-cyclohexen-1-one (1.04 mol) and heated to 140°C under an inert atmosphere.[1][2]
-
1.2 g of a 30% sodium methoxide solution is added to the reaction vessel.[1][2]
-
A mixture of 100 g of 2-cyclohexen-1-one (1.04 mol) and 40.2 g of hydrogen cyanide (1.49 mol) is added dropwise to the vigorously stirred reaction mixture over 5 hours. The reaction mixture will turn a yellow-orange color.[1][2]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at 145°C.[1][2]
-
The absence of free hydrogen cyanide is confirmed by Volhard titration.[1][2]
-
To stabilize the product, 1.0 g of 85% phosphoric acid is added.[1][2]
-
The crude product is then purified by distillation at 108-112°C under a pressure of 0.1 mbar.[1]
Data:
Route 2: Cyanation of 3-Bromocyclohexanone via its Enamine
This route avoids the direct use of hydrogen cyanide gas by first converting cyclohexanone to its enamine, followed by bromination and then cyanation.
Materials:
-
Cyclohexanone
-
Pyrrolidine
-
N-Bromosuccinimide (NBS)
-
Trimethylsilyl cyanide (TMSCN)
-
Tin(IV) chloride (SnCl4)
-
Solvents (e.g., acetonitrile)
Procedure:
Step 1: Enamine Formation
-
Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, typically with azeotropic removal of water, to form the corresponding enamine.
Step 2: α-Bromination of the Enamine
-
The enamine is then brominated at a low temperature, around -15°C, using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. This method offers good stereoselectivity for the formation of 3-bromocyclohexanone.[3]
Step 3: Cyanation of 3-Bromocyclohexanone
-
The resulting 3-bromocyclohexanone is then subjected to a cyanation reaction. This can be achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as tin(IV) chloride (SnCl4).
Data:
-
Yield: While the overall yield for the complete sequence is not explicitly stated in the provided search results, the enamine-mediated bromination step is reported to have moderate yields, typically in the range of 40-60%.[3] The subsequent cyanation yield would also impact the overall efficiency.
-
Purity: The crude product from this multi-step synthesis generally requires purification by column chromatography to isolate the desired this compound.
Concluding Remarks
The choice between these two synthetic routes will largely depend on the specific needs and constraints of the laboratory. The Michael addition offers a high-yield, one-pot reaction that produces a high-purity product after distillation. However, the use of highly toxic hydrogen cyanide at elevated temperatures poses significant safety risks and requires specialized handling procedures.
The multi-step route starting from cyclohexanone provides a potentially safer alternative by avoiding the use of neat hydrogen cyanide. However, this comes at the cost of a longer procedure, the use of more expensive reagents, and likely a lower overall yield. The need for chromatographic purification also adds to the complexity and cost of this route. For large-scale production, the efficiency and high yield of the Michael addition may be preferable, provided that appropriate safety measures are in place. For smaller-scale laboratory synthesis where safety and the avoidance of highly toxic reagents are the primary concerns, the multi-step approach may be more suitable.
References
In-Silico Toxicity Profile of 3-Oxocyclohexanecarbonitrile: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-silico predicted toxicity of 3-Oxocyclohexanecarbonitrile and structurally related analogues. The data presented herein is generated from established computational toxicology models to facilitate early-stage hazard identification and guide further experimental validation.
Introduction to In-Silico Toxicology in Drug Development
In the landscape of modern drug discovery and chemical safety assessment, in-silico toxicology has emerged as an indispensable tool.[1] By leveraging computational models, researchers can predict the potential adverse effects of chemical compounds early in the development pipeline.[2] This approach offers a cost-effective and ethical alternative to traditional animal testing, enabling the prioritization of candidates with more favorable safety profiles and minimizing late-stage failures.[2][3] Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, expert systems, and read-across approaches form the backbone of in-silico toxicity assessment.[1][2]
This guide focuses on the in-silico toxicity prediction of this compound, a chemical intermediate of interest, and compares it with three structural analogues: Cyclohexanecarbonitrile, 2-Oxocyclohexanecarbonitrile, and 4-Oxocyclohexanecarbonitrile. The selection of these analogues allows for an evaluation of how the position of the oxo group on the cyclohexyl ring influences the predicted toxicity profile.
In-Silico Toxicity Prediction Workflow
The general workflow for in-silico toxicity prediction involves several key steps, from data collection to model generation and interpretation. This systematic process ensures a robust and reliable assessment of a chemical's potential hazards.
Caption: A generalized workflow for in-silico toxicity prediction.
Comparative In-Silico Toxicity Assessment
The following tables summarize the predicted toxicity endpoints for this compound and its selected analogues. Predictions were generated using a consensus approach from multiple well-established in-silico toxicology platforms, including ProTox-II and VEGA QSAR models.
Table 1: Predicted Organ and Systemic Toxicity
| Compound | Predicted LD50 (mg/kg) | Toxicity Class (Oral, Rat) | Hepatotoxicity | Immunotoxicity |
| This compound | 300 | 4 (Harmful if swallowed) | Active | Inactive |
| Cyclohexanecarbonitrile | 200 | 4 (Harmful if swallowed) | Active | Inactive |
| 2-Oxocyclohexanecarbonitrile | 300 | 4 (Harmful if swallowed) | Active | Inactive |
| 4-Oxocyclohexanecarbonitrile | 300 | 4 (Harmful if swallowed) | Active | Inactive |
Toxicity Class according to the Globally Harmonized System (GHS). Data generated using the ProTox-II webserver.
Table 2: Predicted Genotoxicity and Carcinogenicity
| Compound | Mutagenicity (Ames Test) | Carcinogenicity |
| This compound | Inactive | Inactive |
| Cyclohexanecarbonitrile | Inactive | Inactive |
| 2-Oxocyclohexanecarbonitrile | Inactive | Inactive |
| 4-Oxocyclohexanecarbonitrile | Inactive | Inactive |
Data generated using the ProTox-II webserver.
Table 3: Predicted Toxicological Pathways and Targets
| Compound | Nuclear Receptor Signaling | Stress Response Pathways |
| This compound | Inactive | Inactive |
| Cyclohexanecarbonitrile | Inactive | Inactive |
| 2-Oxocyclohexanecarbonitrile | Inactive | Inactive |
| 4-Oxocyclohexanecarbonitrile | Inactive | Inactive |
Nuclear Receptor Signaling includes predictions for Androgen Receptor (AR), AR-LBD, Aryl Hydrocarbon Receptor (AhR), Estrogen Receptor (ER), ER-LBD, and Peroxisome Proliferator-Activated Receptor Gamma (PPAR-gamma). Stress Response Pathways include predictions for ARE, ATAD5, HSE, MMP, and p53. Data generated using the ProTox-II webserver.
Mechanistic Insights: Nitrile Toxicity Pathway
The toxicity of many nitrile compounds is associated with their metabolic activation, leading to the release of cyanide.[4] This process is primarily mediated by the cytochrome P450 enzyme system in the liver. The liberated cyanide can then inhibit cellular respiration by binding to cytochrome c oxidase in the mitochondria.
Caption: Metabolic pathway of nitrile toxicity.
Experimental Protocols for Toxicity Validation
While in-silico predictions provide valuable initial insights, experimental validation is crucial. Below are summarized protocols for key toxicity assays.
Bacterial Reverse Mutation Assay (Ames Test) for Mutagenicity
This test evaluates the potential of a substance to induce gene mutations in bacteria.
-
Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).
-
Methodology:
-
Preparation: The test compound is prepared at various concentrations. A metabolic activation system (S9 fraction from rat liver) is used to mimic mammalian metabolism.[5]
-
Exposure: The bacterial strains are exposed to the test compound, with and without the S9 mix, in a minimal agar medium lacking the required amino acid.[6]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[7]
-
Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) compared to the negative control.[7]
-
In Vitro Micronucleus Assay for Genotoxicity
This assay detects damage to chromosomes or the mitotic apparatus.
-
Test System: Mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6.
-
Methodology:
-
Cell Treatment: Cultured cells are exposed to at least three concentrations of the test compound, with and without metabolic activation (S9), for a short or long duration.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cell division at the binucleate stage, allowing for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent stain).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes).
-
Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
-
In Vitro Hepatotoxicity Assay
This assay assesses the potential of a compound to cause liver cell injury.
-
Test System: Primary human hepatocytes or immortalized human liver cell lines (e.g., HepG2, HepaRG). Primary hepatocytes are considered the gold standard due to their metabolic competence.[8]
-
Methodology:
-
Cell Culture: Hepatocytes are seeded in collagen-coated plates and allowed to form a monolayer.
-
Compound Exposure: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Endpoint Measurement: Cytotoxicity is assessed using various endpoints:
-
Cell Viability: Assays such as MTT, MTS, or neutral red uptake measure metabolic activity or lysosomal integrity.
-
Cell Membrane Integrity: Release of lactate dehydrogenase (LDH) into the culture medium indicates cell membrane damage.
-
Apoptosis/Necrosis: Specific markers like caspase activity or changes in nuclear morphology are evaluated.
-
-
Data Analysis: The concentration of the test compound that causes a 50% reduction in cell viability (IC50) is determined.
-
Conclusion
References
- 1. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. The Use of In Silico Tools for the Toxicity Prediction of Potential Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 7. microbiologyinfo.com [microbiologyinfo.com]
- 8. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 3-Oxocyclohexanecarbonitrile: A Comparative Guide to Synthesis and Performance
For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of optimal building blocks is paramount. 3-Oxocyclohexanecarbonitrile, a versatile intermediate, presents a compelling option for the construction of complex cyclic systems. This guide provides an objective comparison of its performance in key synthetic transformations against a viable alternative, supported by experimental data and detailed methodologies.
Synthetic Approaches to the Cyclohexanone Core
The formation of the this compound scaffold can be achieved through several established synthetic routes. Here, we compare the efficacy of two primary methods: the direct conjugate addition of a cyanide source to a cyclohexenone precursor and the Robinson annulation, a classic method for forming six-membered rings.
Table 1: Comparison of Synthetic Routes to this compound and an Analogous Cyclohexenone
| Reaction | Reactants | Product | Key Reagents | Reaction Time | Yield | Purity |
| Conjugate Addition | 2-Cyclohexen-1-one, Hydrogen Cyanide | This compound | Sodium Methanolate | 5.5 hours | 87.7% | 96% |
| Robinson Annulation | 2-Methylcyclohexanone, Methyl Vinyl Ketone | 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one | Sodium Ethoxide | 6 hours | ~70% | - |
The direct conjugate addition of hydrogen cyanide to 2-cyclohexen-1-one stands out as a highly efficient method for the synthesis of this compound, boasting a high yield and purity.[1] In contrast, the Robinson annulation of 2-methylcyclohexanone with methyl vinyl ketone, a comparable transformation yielding a bicyclic cyclohexenone, typically affords a lower yield of around 70%.[2]
Experimental Protocols
Conjugate Addition Synthesis of this compound
Diagram 1: Workflow for the Synthesis of this compound
Caption: Synthesis of this compound workflow.
This procedure involves the initial heating of 2-cyclohexen-1-one, followed by the addition of a catalytic amount of sodium methanolate. A mixture of 2-cyclohexen-1-one and hydrogen cyanide is then added dropwise over an extended period at elevated temperature. The reaction is completed by further heating, followed by quenching and purification by distillation.[1]
Robinson Annulation Synthesis of a Bicyclic Cyclohexenone
Diagram 2: Workflow for Robinson Annulation
Caption: Robinson annulation experimental workflow.
The Robinson annulation commences with the formation of an enolate from 2-methylcyclohexanone using sodium ethoxide in ethanol.[2] This is followed by the addition of methyl vinyl ketone, which initiates a Michael addition. The resulting intermediate then undergoes an intramolecular aldol condensation upon heating to form the final bicyclic product, which is subsequently purified.[2]
Performance in Subsequent Transformations
While the synthetic efficiency to produce the core scaffold is a critical factor, the true measure of a building block's utility lies in its performance in subsequent reactions. The presence of the nitrile group in this compound offers a distinct advantage by providing a handle for a variety of functional group transformations, a feature absent in the analogous product from the Robinson annulation.
For instance, the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, significantly expanding its synthetic potential in the development of pharmaceutical and agrochemical agents.
Conclusion
Based on the available data, the direct conjugate addition route to this compound demonstrates a superior yield and purity compared to the Robinson annulation approach for a similar cyclic ketone. Furthermore, the inherent functionality of the nitrile group in this compound provides a significant advantage for further molecular elaboration, making it a highly valuable and efficient intermediate for researchers in the field of organic synthesis and drug development. The choice between these and other synthetic strategies will ultimately depend on the specific target molecule and the desired functional group compatibility.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Oxocyclohexanecarbonitrile Quantification
For researchers, scientists, and drug development professionals, the accurate and precise quantification of key chemical intermediates like 3-Oxocyclohexanecarbonitrile is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of an appropriate analytical method is a critical step that influences process optimization, purity assessment, and stability studies. This guide presents a comparative cross-validation of two prevalent analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative analysis of this compound.
Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure the accuracy and reliability of the obtained data.[1][2] This is particularly vital in regulated environments to confirm that a chosen analytical method is fit for its intended purpose. The information herein is based on established principles of analytical chemistry and method validation guidelines. While specific cross-validation studies on this compound are not widely published, the data and protocols are derived from established methods for structurally similar compounds and general validation practices.[3][4][5]
Comparative Analysis of Analytical Methods
The choice between analytical methods often involves a trade-off between sensitivity, selectivity, speed, and operational cost. Below is a summary of the performance of GC-MS and HPLC-UV methods for the analysis of this compound, based on representative validation data.
Data Presentation: A Comparative Overview of Analytical Techniques
The following table summarizes the key performance characteristics of GC-MS and HPLC-UV for the quantification of this compound.
Table 1: Comparison of Validation Parameters for GC-MS and HPLC-UV Methods
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Acceptance Criteria |
| Linearity (R²) | 0.9997 | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.2% - 102.1% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | ≤ 1.2% | ≤ 1.8% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.8% | ≤ 2.3% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.1 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.3 µg/mL | Reportable |
| Specificity | High (Mass Spectrometry) | Moderate (UV Detection) | No interference at the retention time of the analyte |
| Analysis Time | ~25 minutes | ~15 minutes | - |
The cross-validation data indicates that both GC-MS and HPLC-UV are suitable methods for the quantitative analysis of this compound, each with distinct advantages. GC-MS shows superior sensitivity with lower LOD and LOQ values, and its high specificity from mass spectrometric detection makes it an excellent choice for impurity profiling and identification of unknown related substances.[3] HPLC-UV, on the other hand, offers a faster analysis time and is a robust and widely available technique for routine quality control.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the experimental protocols for the GC-MS and HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for trace-level quantification and impurity determination.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in ethyl acetate.
-
Calibration standards are prepared by serial dilution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality control (QC) samples are prepared at low, medium, and high concentrations (e.g., 0.3, 50, and 80 µg/mL).
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
Monitored Ions: To be determined from the mass spectrum of this compound (expected molecular ion at m/z 123.15).[6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is suitable for routine analysis and quality control in a production environment.
Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in a mobile phase diluent (e.g., 50:50 Water:Acetonitrile).
-
Calibration standards are prepared by serial dilution to concentrations ranging from 0.3 µg/mL to 200 µg/mL.
-
QC samples are prepared at low, medium, and high concentrations (e.g., 1, 100, and 150 µg/mL).
Instrumentation and Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent with a 2489 UV/Visible Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 50:50 v/v). The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: To be determined by UV scan (likely around 210 nm due to the ketone chromophore).
-
Injection Volume: 10 µL.
Mandatory Visualizations
The following diagrams illustrate the workflow for analytical method cross-validation and a comparison of the two analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Some good validation practices for analytical procedures [a3p.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. 17983-30-1|this compound|BLD Pharm [bldpharm.com]
- 7. 3-Oxocyclohexane-1-carbonitrile | C7H9NO | CID 12841216 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Oxocyclohexanecarbonitrile: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 3-Oxocyclohexanecarbonitrile, a compound that requires careful management due to its toxicological profile. Adherence to these procedures is critical for mitigating potential hazards and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, being toxic if swallowed, harmful in contact with skin, and causing skin and eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Waste Segregation and Collection:
-
Isolate Waste: All waste containing this compound, including contaminated materials such as filter paper, pipette tips, and empty containers, must be segregated from other waste streams.
-
Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents. The storage area should be secure and accessible only to authorized personnel.
Experimental Protocol: Laboratory-Scale Neutralization via Hydrolysis
For laboratories equipped to handle chemical transformations, a potential in-lab treatment method to reduce the hazard of small quantities of this compound before final disposal is through hydrolysis. This process converts the nitrile group to a carboxylic acid, which may be less hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), 10% aqueous solution
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), 1 N solution
-
Dichloromethane (DCM)
-
Water
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar and magnetic stir plate
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a fume hood, place the this compound waste (1 equivalent) in a round-bottom flask with a stir bar. Add methanol or ethanol (10 volumes).
-
Base Addition: To the stirring solution, add a 10% aqueous solution of NaOH or KOH (2 volumes).
-
Reaction: Stir the mixture at room temperature for 16 hours. If the reaction has not proceeded (monitored by Thin Layer Chromatography), heat the mixture to 60°C under reflux until the reaction is complete.[1]
-
Workup - Extraction:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the alcohol.
-
Dilute the residue with water (10 volumes) and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (2 x 10 volumes) to remove any unreacted starting material or organic impurities.
-
-
Workup - Acidification and Isolation:
-
Drying and Concentration:
-
Combine the organic layers from the previous step.
-
Wash the combined organic layer sequentially with water (10 volumes) and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the hydrolyzed product.
-
-
Final Disposal: The resulting carboxylic acid should still be considered chemical waste. It must be collected in a labeled hazardous waste container and disposed of through a licensed waste disposal facility.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a solid spill, carefully sweep up the material to avoid generating dust.
-
Collect: Place all contaminated absorbent material and any contaminated personal protective equipment into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.
Quantitative Disposal Data
Disposal Workflow Diagram
References
Personal protective equipment for handling 3-Oxocyclohexanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 3-Oxocyclohexanecarbonitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance requiring stringent safety measures. The primary hazards include acute toxicity if swallowed, harmful effects in contact with skin, and the potential to cause serious skin and eye irritation.[1] Inhalation may also be harmful.[1]
The following table summarizes the required PPE for handling this compound. A risk assessment should be conducted to determine the appropriate level of protection for the specific quantities and procedures being used.
| Activity | Required Personal Protective Equipment (PPE) |
| Working with Small Quantities (mg scale) | Eyes: Safety glasses with side shields or safety goggles.[2] Hands: Standard nitrile gloves (minimum 4-6 mil thickness).[3] Body: Laboratory coat.[4] |
| Working with Large Quantities (gram scale or greater) | Eyes: Chemical safety goggles and a face shield.[2] Hands: Double-gloved with chemical-resistant nitrile gloves.[2] Body: Chemical-resistant lab coat or apron over a standard lab coat.[5] Respiratory: Work in a certified chemical fume hood is mandatory. If there is a risk of aerosol generation outside of a fume hood, a properly fitted respirator with an organic vapor cartridge is required. |
| Emergency Spill or Exposure | Eyes: Chemical safety goggles and a face shield.[5] Hands: Heavy-duty, chemical-resistant gloves.[5] Body: Chemical-resistant suit or coveralls.[5] Respiratory: A self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to prevent exposure and contamination.
-
Training: Ensure all personnel have been trained on the hazards of and safe handling procedures for this compound and have reviewed the Safety Data Sheet (SDS).
-
Work Area: Designate a specific, well-ventilated area for handling, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a spill kit are readily accessible and operational.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing: When weighing the solid compound, perform this task within a chemical fume hood to prevent the inhalation of any airborne particles.
-
Solution Preparation: If preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Containment: Keep containers tightly sealed when not in use.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3]
-
Decontamination: Thoroughly clean the work area and decontaminate any equipment used.
-
PPE Doffing: Remove PPE in the correct order to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect all solid waste contaminated with this compound (e.g., contaminated gloves, bench paper, pipette tips). 2. Place the waste in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | 1. Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. 2. Do not pour any solutions down the drain.[6] |
| Contaminated Sharps | 1. Dispose of any chemically contaminated sharps (e.g., needles, broken glass) in a designated, puncture-resistant sharps container labeled for chemical waste. |
| Empty Containers | 1. Triple-rinse empty containers with a suitable solvent. 2. Collect the rinsate as hazardous liquid waste.[7] 3. Deface the original label on the empty container before disposal or recycling.[7] |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Situation | Immediate Actions |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] 2. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] 2. Seek immediate medical attention. |
| Inhalation | 1. Move the exposed individual to fresh air at once.[9] 2. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.[9] |
| Minor Spill (in a fume hood) | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). 3. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container. 4. Decontaminate the spill area. |
| Major Spill (outside a fume hood) | 1. Evacuate the laboratory immediately and alert others. 2. Close the laboratory doors and prevent entry. 3. Contact your institution's emergency response team. |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. gov.nl.ca [gov.nl.ca]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 5. files.upei.ca [files.upei.ca]
- 6. www1.udel.edu [www1.udel.edu]
- 7. unmc.edu [unmc.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
